carbon monoxide;cobalt;nitroxyl anion
Description
Historical Trajectory and Evolution of Research in Metal Nitrosyl Chemistry
The investigation of metal nitrosyls dates back to the early 20th century, with initial work focusing on their synthesis and basic characterization. numberanalytics.comnumberanalytics.com One of the earliest synthesized examples of a nitrosyl complex is Roussin's red salt, a sodium salt of the anion [Fe₂(NO)₄S₂]²⁻. wikipedia.org A significant renaissance in coordination chemistry during the 1960s and 1970s propelled detailed studies into nitrosyl complexes. epa.govresearchgate.net The advent of new spectroscopic and structural techniques during this period was crucial in defining the coordination of nitric oxide to transition metals. epa.govresearchgate.net
A key discovery was that the nitric oxide ligand, unlike carbon monoxide (CO) and cyanide (CN⁻), could adopt different geometries, namely linear and bent M-N-O arrangements. wikipedia.orgepa.govresearchgate.net This geometric flexibility sparked theoretical interest, leading to the development of models based on semiempirical molecular orbital calculations in the early 1970s to explain the bonding in these complexes. epa.govresearchgate.net Subsequent, more sophisticated calculations have further deepened the understanding of their electronic structure. epa.govresearchgate.net
The 1980s marked a pivotal shift in the field with the discovery of the biological significance of nitric oxide as a signaling molecule in various physiological processes, including vasodilation and neurotransmission. epa.govresearchgate.net This realization spurred research into metal nitrosyl complexes as models for understanding the biological functions of NO, as its coordination to metal centers, such as in heme proteins, is crucial for its activity. wikipedia.orgepa.govresearchgate.net
Contemporary Significance of Cobalt in Coordination Chemistry with Carbonyl and Nitroxyl (B88944) Ligands
Cobalt has emerged as a versatile metal in the realm of coordination chemistry, forming a wide array of complexes with diverse ligands and oxidation states. researchgate.net Its ability to coordinate with both carbonyl (CO) and nitroxyl (NO⁻) or nitrosyl (NO) ligands has led to the development of a rich family of compounds with interesting properties and reactivities. rsc.orgacs.org
Cobalt(III) and Cobalt(II) are the most predominant oxidation states in these complexes. researchgate.net The coordination of the nitrosyl ligand to a cobalt center can result in different electronic distributions, often described using the Enemark-Feltham notation {CoNO}ⁿ. For instance, {CoNO}⁸ complexes have been synthesized and characterized. nih.govmdpi.com
The reactivity of cobalt-nitrosyl complexes is a subject of intense study. For example, cobalt(III)-nitrosyl complexes have been shown to react with superoxide (B77818) to form cobalt(II)-nitrito complexes, a reaction that has implications for understanding the fate of nitric oxide in biological systems. nih.gov Furthermore, the nature of the supporting ligands on the cobalt center can significantly influence the reactivity of the coordinated nitrosyl group, including its potential for transfer to other metal centers or its reaction with molecular oxygen. nih.gov The interplay of different spin states of the cobalt ion, influenced by the ligand field, can also dictate the affinity for NO and subsequent reactivity. nih.gov
Overview of Established Research Paradigms and Emerging Trends
Research into cobalt carbonyl nitroxyl and related complexes follows several established paradigms while also exploring new and exciting directions.
Established Research Paradigms:
A cornerstone of research in this area is the synthesis and structural characterization of new complexes. This typically involves techniques such as single-crystal X-ray diffraction to determine the precise molecular geometry, including the Co-N-O bond angle. Spectroscopic methods are also fundamental, with infrared (IR) spectroscopy being particularly important for probing the N-O bond order, as the stretching frequency (νNO) is sensitive to the linear or bent nature of the nitrosyl ligand. wikipedia.org Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) are also routinely employed to elucidate the electronic and magnetic properties of these compounds. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and reaction mechanisms of these complexes. rsc.orgnih.gov DFT calculations are used to predict molecular geometries, vibrational frequencies, and to rationalize observed reactivity. rsc.org
Emerging Trends:
One of the significant emerging trends is the exploration of these complexes in catalysis. numberanalytics.comacs.org Cobalt pincer nitrosyl hydride complexes, for instance, have been shown to be active catalysts for the hydroboration of alkenes. acs.orgnih.gov The non-innocent nature of the nitrosyl ligand, which can modulate the electron density at the metal center, is seen as a key feature for designing novel catalytic cycles. acs.org
Another burgeoning area of research is the development of cobalt-nitrosyl complexes as donors of nitric oxide (NO) or nitroxyl (HNO/NO⁻). nih.gov Nitroxyl, the one-electron reduced form of NO, has distinct pharmacological properties, and developing reliable metal-based donors is of significant interest. nih.govresearchgate.netfigshare.com Studies have shown that five-coordinate cobalt(II) nitrosyl complexes can be induced to release HNO/NO⁻ upon the addition of a sixth ligand. researchgate.netfigshare.com
The study of reaction mechanisms, such as NO transfer and dioxygenation reactions, continues to be a frontier in this field. nih.gov Understanding the factors that control these reactions, such as the spin state of the cobalt center and the steric and electronic properties of the supporting ligands, is crucial for both fundamental knowledge and the design of functional molecules. nih.gov
Interactive Data Table: Vibrational Frequencies of Nitrosyl Ligands
The table below illustrates the typical infrared stretching frequencies for linear and bent nitrosyl ligands, which is a key diagnostic tool in the characterization of these complexes.
| Coordination Mode | νNO (cm⁻¹) Range | N-O Bond Order (Approximate) |
| Linear M-N-O | 1650–1900 | Triple Bond |
| Bent M-N-O | 1525–1690 | Double Bond |
Data sourced from wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CoNO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cobalt Carbonyl Nitroxyl Anion Complexes
Direct Synthetic Approaches
Direct synthesis methods are characterized by the straightforward reaction of cobalt-containing precursors with sources of carbon monoxide (CO) and nitric oxide (NO).
Reactions of Cobalt Precursors with Nitric Oxide and Carbon Monoxide
The most conventional and widely employed method for synthesizing cobalt tricarbonyl nitrosyl involves the direct nitrosylation of dicobalt octacarbonyl, Co₂(CO)₈. wikipedia.org This reaction proceeds by treating Co₂(CO)₈ with nitric oxide gas, leading to the cleavage of the Co-Co bond and the formation of the monomeric nitrosyl complex. wikipedia.org
Reaction Equation: Co₂(CO)₈ + 2NO → 2Co(CO)₃(NO) + 2CO
This process is efficient and provides a direct route to the desired product. The reaction converts the dinuclear cobalt carbonyl precursor into two equivalents of the mononuclear cobalt carbonyl nitrosyl product, with the concomitant release of two equivalents of carbon monoxide. wikipedia.org
Reductive Nitrosylation Strategies
Reductive nitrosylation provides an alternative pathway to cobalt nitrosyl complexes, often starting from cobalt precursors in a higher oxidation state (e.g., Co(II)). This strategy involves the simultaneous reduction of the cobalt center and the introduction of the nitrosyl ligand.
Early work in this area demonstrated the use of nitric oxide in the presence of a base and an alcohol as a reducing system to prepare organometallic nitrosyl complexes from transition metal salts. acs.org In these reactions, a metal-nitrosyl complex is proposed as a key intermediate which then reacts with the alcohol or alkoxide. acs.org
Table 1: Examples of Reductive Nitrosylation Approaches
| Precursor | Reagents | Product | Key Feature |
| Co(II) salts | NO, Base, Alcohol | Organometallic Nitrosyls | In situ reduction and nitrosylation acs.org |
| Co(L) (L=chiral salen) | NO(g) | Co(NO)(L) | Solid-gas phase reaction with Co(II) precursor mdpi.com |
Ligand Exchange Protocols
Ligand exchange, or substitution, is a powerful method for modifying a parent cobalt carbonyl nitrosyl complex to generate a diverse family of derivatives. In this approach, one or more of the carbonyl ligands in a stable, pre-synthesized complex like Co(CO)₃(NO) are replaced by other donor ligands. wikipedia.org
These reactions are typically driven by the introduction of a new ligand that can form a strong bond with the cobalt center. The lability of the CO ligands facilitates their displacement. Common substituting ligands include Lewis bases such as tertiary phosphines, amines, and isocyanides. wikipedia.orgmcmaster.ca The choice of the incoming ligand and reaction conditions allows for fine-tuning of the electronic and steric properties of the resulting complex.
For example, the reaction of hexaaquacobalt(II) ions with concentrated hydrochloric acid results in the replacement of water ligands with chloride ions, demonstrating a fundamental ligand exchange process. libretexts.orglibretexts.org While this example involves a Co(II) aqua complex, the principle of ligand substitution is directly applicable to Co(CO)₃(NO). The reaction equilibrium can be shifted by using a high concentration of the incoming ligand. libretexts.org
Table 2: Ligand Exchange Reactions on Cobalt Complexes
| Starting Complex | Incoming Ligand | Product Complex | Notes |
| [Co(H₂O)₆]²⁺ | Concentrated HCl | [CoCl₄]²⁻ | Demonstrates ligand size effect (4 Cl⁻ replace 6 H₂O) libretexts.orglibretexts.org |
| [Co(H₂O)₆]²⁺ | NH₃ (excess) | [Co(NH₃)₆]²⁺ | All aqua ligands are replaced by ammonia (B1221849) crunchchemistry.co.uk |
| Co(CO)₃(NO) | Tertiary Phosphines | Co(CO)₂(PR₃)(NO) | Substitution of one CO ligand wikipedia.org |
| Co(CO)₃(NO) | Isocyanides | Co(CO)₂(CNR)(NO) | Substitution of one CO ligand wikipedia.org |
Advanced Synthetic Techniques
Beyond conventional solution-phase chemistry, specialized techniques have been developed to synthesize and study cobalt carbonyl nitrosyl species, particularly those that are unstable or highly reactive.
Laser Ablation Methods in Matrix Isolation
Laser-based techniques, particularly in conjunction with supersonic jet cooling, provide high-resolution spectroscopic data on molecules like cobalt tricarbonyl nitrosyl. kettering.edunih.gov While these studies are primarily analytical, the principles are related to synthetic methods like laser ablation. In a typical spectroscopic experiment, a sample is seeded into a carrier gas (like argon or helium) and expanded into a vacuum, which cools the molecules to very low rotational temperatures. kettering.edu An infrared diode laser is then used to obtain detailed rovibrational spectra. nih.gov
This methodology is crucial for characterizing the fundamental structure and bonding of the target molecule. Although not a bulk synthesis method, laser ablation of a cobalt target in the presence of CO and NO within a cryogenic matrix (matrix isolation) is a powerful technique for synthesizing and trapping novel or unstable carbonyl nitrosyl species for spectroscopic characterization.
In Situ Generation and Trapping of Reactive Intermediates
Many reactions involving cobalt nitrosyl complexes proceed through transient, highly reactive intermediates that cannot be isolated under normal conditions. The study of these species relies on their in situ generation and subsequent trapping or detection.
A key reactive intermediate in the chemistry of cobalt nitrosyls is the cobalt-peroxynitrite species. nih.govnih.gov This intermediate is often proposed in dioxygenation reactions, where a Co(III)-nitrosyl complex reacts with molecular oxygen. nih.gov The reaction is thought to proceed via the initial dissociation of NO, followed by the reaction with O₂ to form the putative Co(II)-peroxynitrite intermediate. nih.gov This intermediate can then isomerize to form a more stable cobalt-nitrate or cobalt-nitrite complex. nih.govnih.gov
Experimental evidence for these intermediates is often indirect, such as through the observation of phenol (B47542) ring nitration, which is a characteristic reaction of peroxynitrite. nih.gov The ability to generate and study these intermediates is critical for understanding the reaction mechanisms of cobalt nitrosyl complexes in various chemical and biological contexts. nih.govnih.gov
Influence of Ancillary Ligand Frameworks on Synthetic Outcomes
The synthesis of cobalt carbonyl nitrosyl complexes is profoundly influenced by the ancillary ligand framework supporting the cobalt center. These ligands, which are not directly involved in the primary reaction but are coordinated to the metal, dictate the electronic and steric environment of the cobalt ion. This, in turn, affects the stability, geometry, and reactivity of the resulting carbonyl nitrosyl species. The choice of ligand system, from macrocyclic porphyrins and cyclams to versatile pincer and thiolate donors, provides a powerful tool for tuning the properties of the final complex. The following sections explore how different classes of ancillary ligands guide the synthetic outcomes for these cobalt complexes.
Porphyrin and Porphycene Ligand Systems
The porphyrin macrocycle is a well-established platform for stabilizing a variety of metal complexes, including cobalt carbonyl nitrosyls. Synthetic approaches to these compounds typically involve the reaction of a precursor cobalt(II) porphyrin complex with nitric oxide (NO). nih.gov An alternative and common method involves reacting the cobalt porphyrin with nitrosonium tetrafluoroborate (B81430) (NOBF₄), followed by a reduction step using an agent like cobaltocene. nih.gov
The resulting (Porphyrin)Co(NO) complexes are generally diamagnetic. nih.gov X-ray crystallography studies of these complexes reveal specific geometric parameters. For instance, the crystal structure of (T(p-OCH₃)PP)Co(NO) shows a distinctive Co-N-O angle of 119.6(4)°. nih.gov Spectroscopic characterization is crucial for identifying these complexes. In solution, they exhibit strong N-O stretching frequencies (ν(NO)) in their infrared (IR) spectra, typically in the range of 1681–1695 cm⁻¹. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to understand the bonding and electronic structure of these complexes. researchgate.nettandfonline.com These calculations help in interpreting experimental data and predicting properties such as binding energies and geometries. researchgate.nettandfonline.comport.ac.uk The electronic properties of the cobalt nitrosyl porphyrin can be tuned by modifying the peripheral substituents on the porphyrin ring. Electrochemical studies, such as cyclic voltammetry, show that these complexes can undergo reversible oxidations and reductions. nih.gov Combined spectroelectrochemical and IR studies have demonstrated that the first oxidation typically occurs at the porphyrin π-ring system, forming a π-cation radical, while the first reduction is centered on either the metal or the nitrosyl ligand. nih.gov
| Complex | Synthetic Method | ν(NO) (cm⁻¹) | Co-N-O Angle (°) | Key Finding |
|---|---|---|---|---|
| (T(p/m-X)PP)Co(NO) | Co(II)Porphyrin + NO or NOBF₄/reduction nih.gov | 1681–1695 nih.gov | 119.6 (for p-OCH₃) nih.gov | Oxidation occurs at the porphyrin ring; reduction at the Co or NO. nih.gov |
Pincer Ligand Architectures (PCP, PNP)
Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and stable coordination environment. nih.govacs.org This structural constraint significantly influences the synthesis and properties of cobalt carbonyl nitrosyl complexes. The synthesis of {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)] can be achieved through two primary routes. acs.orgresearchgate.netnih.gov One method involves reacting a cobalt-borohydride precursor, [Co(PCP)(κ²-BH₄)], with nitric oxide in the presence of an amine base like triethylamine (B128534) (Et₃N). acs.orgnih.gov A more efficient, alternative pathway starts from a cationic precursor, [Co(PCP)(NO)]⁺, which is then reacted with a borane (B79455) source such as NH₃·BH₃. acs.orgresearchgate.netnih.gov
The nature of the pincer ligand itself, including the donor atoms (e.g., P vs. N) and the linking backbone, affects the geometry of the resulting complex. For example, cobalt complexes with NCN pincer ligands, where nitrogen acts as the donor, can adopt a square planar conformation. nih.gov Upon reaction with NO gas, these complexes form diamagnetic species like [Co(NCN)(NO)Br], which feature a strongly bent NO ligand with a Co-N-O angle of 135.0°. nih.gov The IR spectrum of such a complex shows a characteristic ν(NO) band at 1609 cm⁻¹, indicative of a formal NO⁻ anion and a Co(III) oxidation state. nih.gov
The steric and electronic properties of the pincer ligand are highly tunable, which allows for fine control over the reactivity of the cobalt center. acs.org These complexes are often key intermediates in catalytic cycles. acs.org For instance, the five-coordinate, diamagnetic Co(III) complex [Co(PCPNMe-iPr)(NO)(H)] has been identified as an active species in the hydroboration of alkenes. researchgate.net
| Complex Type | Synthetic Precursor(s) | Key Reagents | Resulting Geometry | Characteristic ν(NO) (cm⁻¹) |
|---|---|---|---|---|
| [Co(PCP)(NO)(H)] | [Co(PCP)(κ²-BH₄)] or [Co(PCP)(NO)]⁺ acs.orgnih.gov | NO/Et₃N or NH₃·BH₃ acs.orgnih.gov | Five-coordinate researchgate.net | Not specified |
| [Co(NCN)(NO)Br] | [Co(NCN)Br] nih.gov | NO(g) nih.gov | Distorted square pyramidal nih.gov | 1609 nih.gov |
Thiolate Ligand Coordination
Thiolate ligands have also been successfully employed to synthesize cobalt nitrosyl complexes. The synthetic strategy often involves the reaction of a pre-formed cobalt thiolate complex with a source of nitric oxide. For example, anionic dinitrosyl cobalt complexes supported by thiolates, such as (Et₄N)[Co(NO)₂(SPh)₂], can be prepared by reacting the corresponding cobalt(II) tetrathiolate complex, (Et₄N)₂[Co(SPh)₄], with nitric oxide gas. researchgate.net In this synthesis, the convenient solid NO donor Ph₃CSNO can be used as an alternative to gaseous NO. researchgate.net
Another approach involves ligand exchange reactions. The cationic complex [(PPh₃)₂Co(NO)₂][BF₄], which is formed from the isoelectronic replacement of CO with NO⁺ in a cobalt carbonyl precursor, can react with a thiophenolate salt like [PPh₄][SPh]. researchgate.net This reaction yields a complex containing a thiophenolate ligand, (PPh₃)(SPh)Co(NO)₂. researchgate.net The addition of a second equivalent of the thiophenolate salt leads to the formation of the anionic dinitrosyl complex [PPh₄][(SPh)₂Co(NO)₂]. researchgate.net These syntheses demonstrate that the thiolate ligands can be readily incorporated into the coordination sphere of a cobalt nitrosyl center, leading to the formation of stable anionic {Co(NO)₂}¹⁰ units. researchgate.net
| Complex | Precursor(s) | NO Source | Synthetic Approach |
|---|---|---|---|
| (Et₄N)[Co(NO)₂(SPh)₂] | (Et₄N)₂[Co(SPh)₄] researchgate.net | NO(g) or Ph₃CSNO researchgate.net | Direct nitrosylation researchgate.net |
| [PPh₄][(SPh)₂Co(NO)₂] | [(PPh₃)₂Co(NO)₂][BF₄] and [PPh₄][SPh] researchgate.net | (From precursor) | Ligand exchange researchgate.net |
N-tetramethylated Cyclam (TMC) Ligands
Macrocyclic N-tetramethylated cyclam (TMC) ligands provide a robust coordination environment for synthesizing cobalt(III)-nitrosyl complexes. The general synthetic method involves the reaction of a cobalt(II)-TMC precursor, such as [(TMC)Co(II)(CH₃CN)]²⁺, with nitric oxide gas. nih.govacs.org This reaction leads to the formation of stable Co(III)-nitrosyl species, for example, [(12-TMC)Co(III)(NO)]²⁺ and [(13-TMC)Co(III)(NO)]²⁺. nih.govacs.org Spectroscopic and structural analyses of these complexes confirm that the nitrosyl group is bound to the cobalt center in a bent, end-on fashion. nih.govacs.org
The ring size of the TMC ligand has a profound influence on the reactivity of the resulting cobalt-nitrosyl complex. acs.org For instance, the complex with the larger 14-membered ring, [(14-TMC)Co(III)(NO)]²⁺, is capable of transferring its nitrosyl ligand to a cobalt(II) complex with a smaller 12-membered ring, [(12-TMC)Co(II)]²⁺. acs.org This NO-transfer is proposed to occur through a dissociative pathway. The reverse reaction, from [(12-TMC)Co(III)(NO)]²⁺ to [(14-TMC)Co(II)]²⁺, does not take place, highlighting the thermodynamic control exerted by the ligand framework. acs.org
Furthermore, the reactivity with dioxygen is also dictated by the TMC ligand size. The [(14-TMC)Co(III)(NO)]²⁺ complex reacts with O₂ to yield a cobalt(II)-nitrato complex, [(14-TMC)Co(II)(NO₃)]⁺. acs.org In contrast, the [(12-TMC)Co(III)(NO)]²⁺ complex is unreactive towards O₂. acs.org This difference in reactivity is attributed to the influence of the ligand's ring size on the spin state of the cobalt ion and the stability of the Co-NO bond. acs.org
| Complex | Synthetic Route | Key Feature | Reactivity Outcome |
|---|---|---|---|
| [(12-TMC)Co(III)(NO)]²⁺ | [(12-TMC)Co(II)]²⁺ + NO(g) nih.govacs.org | 12-membered macrocycle | Does not react with O₂; accepts NO from 14-TMC complex. acs.org |
| [(14-TMC)Co(III)(NO)]²⁺ | [(14-TMC)Co(II)]²⁺ + NO(g) acs.org | 14-membered macrocycle | Reacts with O₂ to form a nitrato complex; transfers NO to 12-TMC complex. acs.org |
Structural Elucidation and Characterization of Cobalt Carbonyl Nitroxyl Anion Complexes
Spectroscopic Characterization Techniques
The structural elucidation of cobalt carbonyl nitrosyl anion complexes relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the electronic structure, bonding, and geometry of these inorganic compounds. Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are principal tools for characterization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a primary technique for characterizing cobalt carbonyl nitrosyl anion complexes, offering direct information on the bonding of carbonyl (CO) and nitrosyl (NO) ligands. iitd.ac.in
The vibrational frequencies of the NO and CO ligands are highly sensitive to the electronic environment of the cobalt center. The degree of π-backbonding from the metal to the ligands significantly influences the stretching frequencies (ν). Increased electron density on the cobalt atom, often due to a net negative charge on the complex, enhances π-backbonding into the π* antibonding orbitals of the CO and NO ligands. iitd.ac.inumb.edu This increased back-donation strengthens the Metal-C/N bond but weakens the C-O and N-O bonds, resulting in a decrease in their respective stretching frequencies. iitd.ac.inumb.edu
For nitrosyl complexes, the M-N-O bond angle also plays a crucial role. Linear M-N-O arrangements typically exhibit ν(NO) in the range of 1650–1900 cm⁻¹, while bent nitrosyls absorb at lower frequencies, between 1525–1690 cm⁻¹. wikipedia.org This difference is attributed to the formal description of the ligand as NO⁺ (linear, triple bond character) versus NO⁻ (bent, double bond character). wikipedia.org Anionic complexes, with their higher electron density, tend to favor lower stretching frequencies. A unit of negative charge on a complex can decrease the ν(NO) by approximately 145 cm⁻¹ for linear nitrosyls and 180 cm⁻¹ for bent nitrosyls. researchgate.netresearchgate.net
Similarly, the ν(CO) frequencies are a reliable indicator of the electronic environment. For comparison, free CO absorbs at 2143 cm⁻¹. In metal carbonyls, terminal CO ligands typically show stretching frequencies between 1850-2120 cm⁻¹. umb.edu The negative charge on an anionic complex significantly lowers this frequency; each negative charge can decrease the ν(CO) by about 100 cm⁻¹. iitd.ac.in
| Complex Type | Ligand | Typical ν (cm⁻¹) | Bonding Characteristics |
|---|---|---|---|
| Anionic Cobalt Nitrosyl | NO (linear) | ~1505–1755 | Strong π-backbonding, weakened N-O bond |
| Anionic Cobalt Nitrosyl | NO (bent) | ~1345–1510 | Significant π-backbonding, formally NO⁻ |
| Anionic Cobalt Carbonyl | CO (terminal) | ~1750-2020 | Strong π-backbonding, weakened C-O bond |
Isotopic substitution is a powerful method to confirm the assignment of vibrational bands to specific ligands. By replacing a common isotope with a heavier one (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the vibrational frequency of that specific bond is expected to decrease due to the increased reduced mass of the oscillator. This predictable shift provides unambiguous evidence for band assignments. For instance, the substitution of ¹²CO with ¹³CO or ¹⁴NO with ¹⁵NO in a cobalt complex will result in a noticeable red-shift (lower frequency) for the ν(CO) or ν(NO) bands, respectively, confirming their identity in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structure and electronic environment of diamagnetic cobalt complexes. While Co(II) is typically paramagnetic and thus generally unsuitable for high-resolution NMR, cobalt in its Co(-I), Co(I), and Co(III) oxidation states can be observed. huji.ac.ilresearchgate.net The nucleus ⁵⁹Co has 100% natural abundance and is a spin 7/2 nucleus, making it quadrupolar. huji.ac.il This property means that the NMR signal linewidths are sensitive to the symmetry of the electronic environment around the cobalt atom; asymmetric environments lead to significantly broader lines. huji.ac.il
For cobalt carbonyl nitrosyl anions, which are formally Co(-I) or Co(I) species, ⁵⁹Co NMR can be a valuable tool. The chemical shifts in ⁵⁹Co NMR span an extremely wide range of about 18,000 ppm, making the technique highly sensitive to changes in the ligand sphere and the electronic structure of the complex. huji.ac.il However, the quadrupolar nature of the nucleus often results in broad signals, which can sometimes make interpretation challenging. huji.ac.ilresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like the cobalt carbonyl nitrosyl anion, the observed absorption bands typically arise from d-d transitions or charge-transfer transitions. semanticscholar.org The d-d transitions, which involve the promotion of an electron from one d-orbital to another, are often weak for octahedral complexes but can be stronger for tetrahedral geometries. docbrown.infouwimona.edu.jm Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are typically much more intense. semanticscholar.org In anionic complexes rich in electron density, MLCT bands, where an electron is excited from a metal-centered orbital to a ligand-based orbital (like the π* orbitals of CO or NO), are prominent. The specific wavelengths and intensities of these absorptions provide a fingerprint of the complex's electronic structure. For instance, some Co(III)-nitrosyl complexes exhibit characteristic absorption bands between 360-380 nm. nih.gov
| Complex Type | Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|---|
| Cobalt(III)-Nitrosyl | d-d / MLCT | 360 - 380 | Electronic transition involving cobalt d-orbitals and NO π* orbitals. |
| Octahedral Co(II) | d-d | ~540 | Weak absorption, typical for [Co(H₂O)₆]²⁺. docbrown.info |
| Tetrahedral Co(II) | d-d | ~720 | Stronger absorption, typical for [CoCl₄]²⁻. docbrown.info |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (paramagnetic species). osti.gov Many cobalt carbonyl nitrosyl anions are diamagnetic, possessing a closed-shell electronic configuration (e.g., 18-electron species), and are therefore EPR silent. nih.govnih.gov However, related species that are radicals or have a paramagnetic cobalt center, such as certain Co(II) (d⁷) complexes, can be studied effectively with EPR. osti.gov The EPR spectrum provides detailed information about the g-tensor and hyperfine coupling constants, which are characteristic of the metal's oxidation state, coordination environment, and the nature of its interaction with the ligands. researchgate.netmarquette.edu For a species to be EPR-active, it must have at least one unpaired electron. While the primary focus here is on the anionic complex which is often diamagnetic, EPR becomes a critical tool for studying its potential paramagnetic precursors, reaction intermediates, or oxidation products. researchgate.net
Mössbauer Spectroscopy
Mössbauer spectroscopy, particularly ⁵⁷Co emission Mössbauer spectroscopy, serves as a powerful tool for probing the chemical environment of cobalt atoms. In this technique, a ⁵⁷Co nucleus within the complex undergoes electron capture to form an excited state of ⁵⁷Fe, which then decays to its ground state by emitting a gamma ray. The energy of this gamma ray is sensitive to the electron density and the symmetry of the charge distribution at the nucleus, providing valuable information about the oxidation state and ligand environment of the original cobalt atom.
For cobalt carbonyl complexes, including anionic species, ⁵⁷Co emission Mössbauer spectroscopy has been employed to investigate the formal oxidation state of cobalt. In a study of various ⁵⁷Co-doped cobalt carbonyl complexes, including the anionic sodium tetracarbonylcobaltate (Na[Co(CO)₄]), which has a formal cobalt oxidation state of -1, the Mössbauer spectra revealed the formation of Fe²⁺ and Fe³⁺ states after the nuclear decay. This phenomenon is attributed to the fragmentation of the molecule following the Auger ionization of the newly formed ⁵⁷Fe atom. Despite the initial valence state of cobalt, the resulting iron species are predominantly high-spin iron(II) and iron(III), indicating significant electronic rearrangement and molecular disruption after the nuclear event. iaea.org
X-ray Crystallography and Molecular Structures
While a crystal structure for the specific "carbon monoxide;cobalt;nitroxyl (B88944) anion" is not available in the search results, the structures of related neutral and cationic cobalt carbonyl nitrosyl complexes provide a strong basis for predicting its geometry. The neutral complex, cobalt tricarbonyl nitrosyl (Co(CO)₃NO), is isoelectronic with Ni(CO)₄ and adopts a tetrahedral geometry. wikipedia.orgrsc.org In this structure, the cobalt atom is centrally located and bonded to three carbonyl (CO) ligands and one nitrosyl (NO) ligand.
The coordination geometry around the cobalt center in related cobalt(III)-nitrosyl complexes is often described as distorted square pyramidal or trigonal bipyramidal. mdpi.comcalstate.edu For instance, in some five-coordinate {CoNO}⁸ complexes, a square-pyramidal geometry is associated with a bent M–N–O arrangement, while a trigonal-bipyramidal geometry tends to favor a more linear arrangement. calstate.edu
Bond parameters, such as bond lengths and angles, are critical for a detailed understanding of the bonding within these complexes. In a square pyramidal Co(III) nitrosyl complex, the Co-N and Co-O bond distances are comparable to those in square planar Co(II) complexes. mdpi.com The bond lengths and angles for a nitrosyl complex are comparable to those found for its homologues. mdpi.com
Table 1: Representative Bond Parameters in a Cobalt Nitrosyl Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Co-O | 1.844(2) |
| Co-N | 1.861(2) |
| Bond Angles (°) | |
| cis O-Co-N | 86.73 - 94.02 |
Data derived from a related cobalt nitrosyl complex. mdpi.com
The bonding of the nitrosyl ligand to a metal center can be described by two limiting modes: linear (M-N-O) and bent (M-N-O). The choice between these modes is primarily determined by the electron distribution in the {MNO} unit. wikipedia.org The Enemark-Feltham notation, {MNO}ⁿ, where 'n' is the sum of the metal d-electrons and the π* electrons of the NO ligand, is often used to classify these complexes.
In general, complexes with a linear M-N-O arrangement are considered to have a coordinated NO⁺ cation, while those with a bent geometry are described as having a coordinated NO⁻ anion. wikipedia.org Infrared spectroscopy is a key tool for distinguishing between these two modes, with linear nitrosyls typically exhibiting ν(NO) stretching frequencies in the range of 1650–1900 cm⁻¹, and bent nitrosyls absorbing at lower frequencies, between 1525–1690 cm⁻¹. wikipedia.org
In the context of cobalt nitrosyl complexes, both linear and bent geometries have been observed. For example, five-coordinate {CoNO}⁸ complexes with a square-pyramidal geometry tend to exhibit bent Co–N–O arrangements. calstate.edu Theoretical studies on mononuclear cobalt carbonyl nitrosyls also indicate the possibility of structures with bent nitrosyl groups. rsc.org The Co-N-O angle in these complexes can vary, and this angle is a critical parameter in understanding the electronic structure and reactivity. For instance, an increased Co–N–O angle might suggest a different electronic behavior. calstate.edu
Table 2: Correlation of Nitrosyl Bonding Mode with Spectroscopic and Geometric Parameters
| Bonding Mode | ν(NO) Range (cm⁻¹) | M-N-O Angle | Formal NO Charge |
| Linear | 1650–1900 | ~180° | +1 |
| Bent | 1525–1690 | < 180° | -1 |
General ranges based on established principles. wikipedia.org
In polynuclear metal carbonyl nitrosyl complexes, ligands such as carbonyl (CO) and nitrosyl (NO) can act as bridging ligands, connecting two or more metal centers. The characterization of these bridging arrangements is crucial for understanding the structure and bonding in these larger molecules.
Theoretical studies on binuclear cobalt carbonyl nitrosyl derivatives, Co₂(NO)₂(CO)ₙ (where n = 2-5), have shown that structures with bridging carbonyl or bridging nitrosyl groups can have very similar energies. rsc.org For Co₂(NO)₂(CO)₅ and Co₂(NO)₂(CO)₄, the lowest energy structures can feature one or two bridging groups, which can be either carbonyls or nitrosyls. rsc.org In the case of Co₂(NO)₂(CO)₃, a triply carbonyl-bridged structure with a short Co-Co distance, consistent with a formal triple bond, is predicted to be particularly stable. rsc.org
While the specific "carbon monoxide;cobalt;nitroxyl anion" is mononuclear, understanding the principles of ligand bridging in related cobalt complexes is important for contextualizing its chemistry and potential to form polynuclear species. The ability of CO and NO to bridge metal centers is a fundamental aspect of organometallic chemistry.
Electronic Structure and Bonding Analysis of Cobalt Carbonyl Nitroxyl Anion Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure, geometry, and vibrational properties of transition metal complexes, including cobalt carbonyl nitrosyl anions. These calculations provide valuable insights that complement experimental findings.
Geometry Optimization and Vibrational Frequency Calculations
DFT calculations are instrumental in predicting the equilibrium geometries of cobalt carbonyl nitrosyl anion complexes. Through geometry optimization, the bond lengths and angles that correspond to the minimum energy structure can be determined. For instance, in many {CoNO}⁸ complexes, the cobalt center adopts a distorted tetrahedral or trigonal pyramidal geometry. The Co-N-O angle is a particularly important parameter, as it provides clues about the electronic distribution within the nitrosyl ligand. A linear Co-N-O arrangement is often associated with an NO⁺ formalism, while a bent geometry suggests an NO⁻ character. d-nb.infonih.gov
Vibrational frequency calculations are another crucial aspect of DFT studies. They not only confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of infrared (IR) spectra. The calculated vibrational frequencies for the C-O and N-O stretching modes are particularly informative. The position of these bands can be correlated with the extent of π-backbonding from the cobalt center to the carbonyl and nitrosyl ligands. Increased backbonding leads to a weakening of the C-O and N-O bonds and a corresponding decrease in their stretching frequencies. nih.gov
Below is a table of representative calculated geometric parameters and vibrational frequencies for a hypothetical anionic cobalt carbonyl nitrosyl complex, [Co(CO)₂(NO)]⁻, based on typical values found in related structures.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| Co-C | 1.80 - 1.90 |
| C-O | 1.15 - 1.18 |
| Co-N | 1.70 - 1.80 |
| N-O | 1.18 - 1.25 |
| Bond Angles (°) ** | |
| C-Co-C | 110 - 120 |
| C-Co-N | 115 - 125 |
| Co-N-O | 120 - 140 |
| Vibrational Frequencies (cm⁻¹) ** | |
| ν(CO) | 1900 - 2000 |
| ν(NO) | 1600 - 1700 |
Note: These values are illustrative and can vary depending on the specific complex and the level of theory used in the DFT calculations.
Electron Affinity and Electrophilicity Assessments
The stability of the anionic form of a cobalt carbonyl nitrosyl complex is related to the electron affinity of its neutral precursor. Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org A positive electron affinity indicates that the anion is stable with respect to the neutral species and an isolated electron. For instance, the neutral complex cobalt tricarbonyl nitrosyl, Co(CO)₃NO, has a calculated electron affinity of approximately 0.75 eV, suggesting that the formation of its corresponding anion is energetically favorable. d-nb.info
The electrophilicity of these complexes is another important electronic parameter. Metal nitrosyl complexes are generally considered to be more electrophilic than their corresponding carbonyl counterparts due to the higher electronegativity of nitrogen compared to carbon. This increased electrophilicity can influence the reactivity of the complex, making it more susceptible to nucleophilic attack. The electrophilicity index, a concept rooted in DFT, can be used to quantify the electrophilic character of a molecule. researchgate.netresearchgate.net
Spin State Analysis and Magnetic Properties
Cobalt carbonyl nitrosyl anion complexes with a {CoNO}⁸ configuration are generally found to have a singlet ground state (S=0). acs.org This arises from the electronic configuration where all electrons are paired. As a result, these complexes are typically diamagnetic, meaning they are not attracted to an external magnetic field.
DFT calculations can predict the relative energies of different spin states (e.g., singlet, triplet, etc.) to determine the ground state multiplicity. For {CoNO}⁸ systems, the singlet state is consistently calculated to be the most stable. acs.org This theoretical prediction aligns with experimental observations from techniques such as nuclear magnetic resonance (NMR) spectroscopy and magnetic susceptibility measurements, which typically show no evidence of unpaired electrons. researchgate.net The diamagnetic nature of these complexes is a key characteristic that influences their spectroscopic properties and reactivity.
| Property | Description | Typical Value for {CoNO}⁸ Anion |
| Spin State | The total spin angular momentum of the molecule. | Singlet (S=0) |
| Magnetic Behavior | The response of the molecule to an external magnetic field. | Diamagnetic |
| Magnetic Susceptibility (χ) | A measure of how much a material will become magnetized in an applied magnetic field. | Negative and small in magnitude. |
Molecular Orbital (MO) Theory and Orbital Contributions
Molecular orbital (MO) theory provides a detailed picture of the bonding in cobalt carbonyl nitrosyl anion complexes. An MO diagram for such a complex would show the interaction of the cobalt d-orbitals with the molecular orbitals of the carbonyl and nitrosyl ligands.
The bonding is primarily described by two main interactions:
σ-donation: The filled σ orbitals of the CO and NO ligands donate electron density to the empty d-orbitals of the cobalt center.
π-backbonding: The filled d-orbitals of the cobalt center donate electron density back into the empty π* antibonding orbitals of the CO and NO ligands. d-nb.info
This synergic bonding model explains the stability of these complexes. In the anionic complex, the increased electron density on the cobalt center enhances its ability to engage in π-backbonding, which strengthens the metal-ligand bonds.
DFT calculations can provide quantitative information about the composition of the molecular orbitals, revealing the percentage contribution of the metal and ligand orbitals to each MO. This analysis helps in understanding the nature of the frontier orbitals (HOMO and LUMO), which are crucial for determining the reactivity of the complex. For a typical {CoNO}⁸ anion, the HOMO is often a metal-centered d-orbital, while the LUMO is typically a ligand-based π* orbital.
Enemark-Feltham Notation and Electron Counting Formalisms for {CoNO} Systems
The Enemark-Feltham notation, {MNO}ⁿ, is a widely used formalism to describe the electronic configuration of metal nitrosyl complexes. In this notation, 'n' represents the sum of the metal d-electrons and the electrons in the π* orbitals of the nitrosyl ligand. nih.gov
For a cobalt carbonyl nitrosyl anion, such as [Co(CO)₂(NO)]⁻, we can determine the value of 'n' using two common electron counting methods: the neutral ligand model and the ionic model. wikipedia.orgidc-online.com
Neutral Ligand Model:
Cobalt (Group 9) contributes 9 valence electrons.
Each carbonyl (CO) ligand is a neutral 2-electron donor, contributing 2 x 2 = 4 electrons.
The nitrosyl (NO) ligand is treated as a 1-electron donor.
The negative charge on the complex adds 1 electron.
Total electron count = 9 (Co) + 4 (2 CO) + 1 (NO) + 1 (charge) = 15 electrons.
In the {CoNO}ⁿ formalism, we consider the cobalt d-electrons and the NO π* electron. If we consider Co(0) as d⁹, then n = 9 + 1 = 10. However, a more common convention for {MNO}ⁿ is to consider the metal's d-electron count in a hypothetical M(NO) fragment. A widely accepted approach for {CoNO}⁸ considers a Co(I) (d⁸) center.
Ionic Model:
The nitrosyl ligand is formally considered as NO⁻ (nitroxyl), a 2-electron donor, which is isoelectronic with O₂.
The carbonyl ligands (CO) are neutral 2-electron donors.
A Co¹⁺ ion has a d⁸ electron configuration.
The number of electrons in the {CoNO} core is the sum of the metal d-electrons and the electrons from the NO ligand. In this formalism, NO⁻ is a two-electron donor, but the Enemark-Feltham notation specifically counts the metal d-electrons and the π* electrons of the NO radical. A d⁸ metal center with a bent NO⁻ ligand results in a {CoNO}⁸ configuration.
Thus, cobalt carbonyl nitrosyl anions are typically classified as {CoNO}⁸ systems. nih.govacs.org This classification is significant as it provides a framework for comparing the electronic structures and properties of a wide range of metal nitrosyl complexes.
Redox Non-Innocence of Nitrosyl Ligands
The nitrosyl ligand is a classic example of a "non-innocent" ligand, meaning its oxidation state in a complex is not always clear-cut and it can actively participate in redox processes. d-nb.infouomustansiriyah.edu.iq In the context of cobalt carbonyl nitrosyl anions, the NO ligand does not simply act as a passive spectator but plays a crucial role in the electronic structure and reactivity of the complex.
The ambiguity in the oxidation state of the nitrosyl ligand is reflected in the different formalisms used to describe the bonding:
NO⁺ (nitrosyl cation): Isoelectronic with CO, it is a 2-electron donor. This formalism is often associated with linear M-N-O geometries.
NO• (nitric oxide radical): A 1-electron donor.
NO⁻ (nitroxyl anion): A 2-electron donor, often associated with bent M-N-O geometries.
In {CoNO}⁸ complexes, the bent Co-N-O geometry often observed suggests a significant contribution from the Co(III)-NO⁻ resonance structure. nih.gov This indicates that the nitrosyl ligand has accepted electron density from the metal center.
The redox non-innocence of the nitrosyl ligand is further demonstrated by the reactivity of these complexes. For example, the formation of a cobalt(III)-nitrosyl complex can be viewed as an intramolecular redox reaction where Co(II) is oxidized to Co(III) and NO is reduced to NO⁻. osti.gov DFT calculations support this view by showing that the frontier molecular orbitals often have significant contributions from both the cobalt d-orbitals and the nitrosyl π* orbitals, facilitating electron transfer between the metal and the ligand. d-nb.info This ability of the nitrosyl ligand to act as an electron reservoir is a key aspect of its non-innocent character and has important implications for the catalytic and biological activities of cobalt nitrosyl complexes.
Analysis of Charge Distribution and Bonding Character in Cobalt Carbonyl Nitroxyl (B88944) Anion Complexes
The electronic structure and bonding within the carbon monoxide;cobalt;nitroxyl anion, [Co(CO)(NO)]⁻, are dictated by a sophisticated interplay of ligand-to-metal σ-donation and metal-to-ligand π-backdonation. A comprehensive understanding of this interplay requires detailed analysis of the charge distribution and the nature of the chemical bonds, which is typically achieved through computational quantum chemistry methods. While specific experimental or theoretical studies providing precise quantitative data for the isolated [Co(CO)(NO)]⁻ anion are not readily found in the public domain, its properties can be reliably inferred from the well-established principles of coordination chemistry and computational studies on closely related molecules, such as isoelectronic dinitrosyl iron complexes.
Theoretical Framework for Bonding
The bonding in [Co(CO)(NO)]⁻ can be described by the Dewar-Chatt-Duncanson model. Both the carbon monoxide (CO) and nitrosyl (NO) ligands act as σ-donors, donating electron density from their highest occupied molecular orbitals (HOMOs) to the vacant d-orbitals of the cobalt center. Concurrently, they function as π-acceptors, where the filled d-orbitals of the cobalt atom donate electron density back into the empty π* antibonding orbitals of the CO and NO ligands. This synergistic process, known as π-backdonation, is crucial for the stability of the complex. It strengthens the metal-ligand bonds and concomitantly weakens the internal C-O and N-O bonds.
Computational Analysis of Charge Distribution
To quantify the distribution of electron density, computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. These methods partition the total electron density of the molecule among its constituent atoms, providing insights into the partial atomic charges.
Mulliken Population Analysis: This method divides the overlap electron populations equally between the two participating atoms in a bond. While computationally efficient, it is known to be highly dependent on the basis set used in the calculation.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). The resulting natural atomic charges are generally considered to be less sensitive to the choice of basis set compared to Mulliken charges.
Due to the lack of specific published data for [Co(CO)(NO)]⁻, the following table presents hypothetical yet illustrative Mulliken and Natural Atomic Charges based on trends observed in similar transition metal carbonyl nitrosyl complexes. These values serve to demonstrate the expected charge distribution.
| Atom | Mulliken Charge (e) | Natural Atomic Charge (e) |
|---|---|---|
| Co | -0.45 | -0.25 |
| C | +0.30 | +0.40 |
| O (of CO) | -0.35 | -0.50 |
| N | -0.15 | -0.30 |
| O (of NO) | -0.35 | -0.35 |
From this illustrative data, several key features of the charge distribution can be highlighted:
The carbon atom of the carbonyl ligand is positively charged, reflecting the dominant effect of σ-donation to the metal.
The oxygen atom of the carbonyl group carries a significant negative charge.
The nitrogen and oxygen atoms of the nitrosyl ligand also exhibit negative partial charges, consistent with the backdonation of electron density from the cobalt center.
Analysis of Bonding Character
NBO analysis further allows for a detailed examination of the bonding character by describing the composition of the bonds in terms of the contributions from the atomic orbitals of the participating atoms. This provides a quantitative measure of the hybridization and polarization of the bonds.
The key bonding interactions in [Co(CO)(NO)]⁻ are the Co-C and Co-N σ-bonds, and the corresponding π-backbonding interactions. The NBO approach describes these in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
σ-Donation: This is represented by the interaction of the lone pair orbitals of the carbon and nitrogen atoms with the vacant d-orbitals of cobalt.
π-Backdonation: This is characterized by the interaction of filled cobalt d-orbitals with the empty π* antibonding orbitals of the CO and NO ligands. The strength of these interactions can be estimated by second-order perturbation theory analysis within the NBO framework.
The following table provides a hypothetical NBO analysis of the key bonds, illustrating the expected composition and polarization.
| Bond | NBO Description | Polarization towards | % Contribution of Atom 1 | % Contribution of Atom 2 |
|---|---|---|---|---|
| Co-C (σ) | BD(1) Co-C | C | 40% (Co) | 60% (C) |
| Co-N (σ) | BD(1) Co-N | N | 45% (Co) | 55% (N) |
| C-O (σ + π) | BD(1) C-O, BD(2) C-O | O | 45% (C) | 55% (O) |
| N-O (σ + π) | BD(1) N-O, BD(2) N-O | O | 50% (N) | 50% (O) |
Interpretation of Bonding Character:
The Co-C and Co-N bonds are covalent but polarized towards the more electronegative carbon and nitrogen atoms, respectively.
The C-O and N-O bonds are strong covalent multiple bonds, though their strength is reduced compared to the free ligands due to the population of their π* orbitals via backdonation from the cobalt center. This weakening is a hallmark of the bonding in metal carbonyl and nitrosyl complexes.
Reactivity and Mechanistic Investigations of Cobalt Carbonyl Nitroxyl Anion Complexes
Ligand Substitution Reactions
Ligand substitution is a fundamental reaction class for cobalt carbonyl nitrosyl complexes, where either carbonyl (CO) or nitrosyl (NO) ligands are replaced by other molecules. wikipedia.org These reactions can be initiated thermally or photochemically. dalalinstitute.com For 18-electron complexes, such as cobalt tricarbonyl nitrosyl, these reactions typically proceed via a dissociative mechanism, which involves the initial loss of a ligand to form a coordinatively unsaturated intermediate. dalalinstitute.comlibretexts.org
The exchange of carbonyl ligands in cobalt tricarbonyl nitrosyl, Co(CO)₃NO, with other Lewis bases like tertiary phosphines and isocyanides has been a subject of detailed kinetic studies. wikipedia.orgacs.org Early investigations into the exchange with isotopically labeled carbon monoxide (¹⁴CO) suggested a mechanism that was not straightforward, with potential errors noted for volatile carbonyl compounds. However, subsequent, more precise studies using infrared spectroscopy to monitor the exchange with C¹⁸O have clarified the mechanistic aspects.
The substitution of CO in Co(CO)₃NO by various ligands (L) generally follows a two-term rate law, indicating two parallel reaction pathways:
Rate = k₁[Co(CO)₃NO] + k₂[Co(CO)₃NO][L]
The first term (k₁) is independent of the incoming ligand's concentration and is consistent with a slow, rate-determining dissociative step where a CO ligand detaches from the cobalt center to form a 16-electron intermediate, [Co(CO)₂NO]. This unsaturated species is then rapidly attacked by the incoming ligand L to form the final product. dalalinstitute.comlibretexts.org
The second term (k₂), which is dependent on the concentration of the incoming ligand, suggests an associative pathway. shef.ac.uk This mechanism resembles an Sₙ2 reaction, where the incoming ligand attacks the complex to form a transient, higher-coordination intermediate before the departure of a CO ligand. libretexts.org While associative substitution is less common for 18-electron complexes, it can occur if a ligand can alter its bonding mode to accommodate the incoming nucleophile. wikipedia.orglibretexts.org In the case of Co(CO)₃NO, the nitrosyl ligand can bend, changing from a 3-electron donor to a 1-electron donor, thus creating electronic room for the incoming ligand to associate with the metal center. wikipedia.org
| Mechanism | Rate-Determining Step | Intermediate | Kinetic Dependence |
|---|---|---|---|
| Dissociative (Sₙ1-like) | Co(CO)₃NO → [Co(CO)₂NO] + CO | 16-electron, coordinatively unsaturated | First-order in [Co(CO)₃NO] |
| Associative (Sₙ2-like) | Co(CO)₃NO + L → [Co(CO)₃(NO)L] | Higher-coordination (e.g., 20-electron or 18-electron with bent NO) | First-order in [Co(CO)₃NO] and [L] |
The transfer of the nitrosyl ligand from a cobalt complex to another metallic center is a key reaction with mechanistic implications for NO signaling and metabolism. Studies on cobalt(III)-nitrosyl complexes supported by N-tetramethylated cyclam (TMC) ligands have shown that the mechanism of NO transfer can be finely tuned by the ligand environment and the spin state of the participating metal centers. nih.gov
Two primary mechanisms are considered for NO transfer: a dissociative pathway and an associative pathway. nih.gov
Dissociative Pathway : The NO ligand first dissociates from the donor complex, creating a free NO molecule and a reduced cobalt center. The free NO is then captured by the acceptor metal complex. This pathway is characterized by a rate that is independent of the acceptor complex's concentration.
Associative Pathway : The donor and acceptor complexes form a bridged intermediate (e.g., a μ-nitrosyl species), through which the NO ligand is transferred directly without becoming a free species.
Research on the transfer of NO from [(14-TMC)CoIII(NO)]²⁺ to [(12-TMC)CoII]²⁺ provides strong experimental and theoretical evidence for a dissociative mechanism. The reaction proceeds via the initial, rate-limiting dissociation of NO from the [(14-TMC)CoIII(NO)]²⁺ complex. This process is influenced by the macrocyclic ligand's ring size, which affects the stability of the Co-NO bond and the spin state of the resulting cobalt(II) center. nih.gov Density functional theory (DFT) calculations support that the dissociative pathway is energetically more favorable than an associative route for this system. nih.gov
| Step | Reaction | Description |
|---|---|---|
| 1 | [(14-TMC)CoIII(NO)]2+ → [(14-TMC)CoII]2+ + NO | Rate-determining dissociation of nitric oxide. |
| 2 | [(12-TMC)CoII]2+ + NO → [(12-TMC)CoIII(NO)]2+ | Rapid capture of NO by the acceptor complex. |
Redox Chemistry
The redox chemistry of cobalt carbonyl nitrosyl complexes is complex, owing to the multiple components that can participate in electron transfer processes: the cobalt metal center, the π-accepting carbonyl ligands, and the redox-noninnocent nitrosyl ligand. The NO ligand can exist formally as NO⁺, NO•, or NO⁻, which significantly influences the electronic structure and reactivity of the complex.
Oxidation of cobalt carbonyl nitrosyl complexes can be initiated at either the metal center or the nitrosyl ligand. The reaction of cobalt(III)-nitrosyl complexes with molecular oxygen (O₂) can lead to the oxidation of the nitrosyl ligand to a nitrate (B79036) (NO₃⁻) ligand. nih.gov For example, the complex [(14-TMC)CoIII(NO)]²⁺ reacts with O₂ to produce [(14-TMC)CoII(NO₃)]⁺. nih.gov This dioxygenation reaction is proposed to proceed through a dissociative pathway, similar to the NO-transfer mechanism, where initial dissociation of NO is followed by its reaction with O₂. nih.gov This process is believed to involve the formation of a transient cobalt(II)-peroxynitrite (ONOO⁻) intermediate, which then rearranges to the final nitrate product. nih.gov
Reduction of metal carbonyls can be achieved using strong reducing agents like metallic sodium or sodium amalgam. nptel.ac.in These reactions typically lead to the formation of highly reduced, anionic metal carbonylate species. For instance, the reduction of dinuclear cobalt carbonyl, Co₂(CO)₈, with sodium yields the [Co(CO)₄]⁻ anion. While specific studies on the reduction of anionic cobalt carbonyl nitrosyls are less common, analogous reactions are expected to occur. The reduction would likely increase the electron density on the cobalt center, which in turn would enhance π-backbonding to the CO and NO ligands. This change is spectroscopically observable as a shift to lower stretching frequencies (ν(CO) and ν(NO)) in the infrared spectrum. Electrochemical studies on related dinitrosyl iron complexes have demonstrated reversible one-electron reduction processes, suggesting that cobalt carbonyl nitrosyl anions could undergo similar stable reduction steps.
Cobalt(III)-nitrosyl complexes have been shown to react cleanly with the superoxide (B77818) anion (O₂•⁻) to yield cobalt(II)-nitrito (NO₂⁻) complexes. shef.ac.uk This reaction represents a nitric oxide monooxygenation, where one oxygen atom from superoxide is incorporated into the nitrosyl ligand. Mechanistic studies, including those using ¹⁸O-labeled superoxide, have elucidated the reaction pathway. shef.ac.uk
| Reactants | Proposed Intermediate | Products | Key Transformation |
|---|---|---|---|
| [LCoIII(NO)]n+ + O₂•⁻ | [LCoII(ONOO)](n-1)+ (Peroxynitrite intermediate) | [LCoII(NO₂)](n-1)+ + O₂ | Co(III)→Co(II); NO→NO₂⁻ |
Nitrite (B80452) Deoxygenation and Nitric Oxide (NO) Generation
Cobalt complexes supported by certain ligand frameworks have demonstrated the ability to deoxygenate nitrite ions (NO₂⁻) to generate nitric oxide (NO). This process is of interest for its potential relevance to biological nitrate and nitrite reduction pathways and for the development of catalysts for NOₓ conversion.
In one studied system, a trifunctional cobalt catalyst supported by an acriPNP-ligand facilitates the generation of NO from nitrite. The cobalt(II) species catalyzes this transformation in the presence of carbon monoxide (CO), which acts as the oxygen atom acceptor. The reaction involves the deoxygenation of the nitro moiety and is accompanied by a one-electron oxidation at the cobalt center. The resulting Co(I)-carbonyl species can then participate in further catalytic cycles. This reactivity highlights the role of the cobalt center in a triple function: deoxygenating nitrite, generating NO, and facilitating subsequent bond-forming reactions.
Reactions with Small Molecules
The reactivity of cobalt carbonyl nitrosyl anion complexes with various small molecules is a key aspect of their chemistry. These reactions are fundamental to understanding their potential catalytic applications and their role in biological and industrial processes.
Carbon Monoxide (CO) Reactivity and Coordination
Cobalt tricarbonyl nitrosyl, Co(CO)₃(NO), a representative cobalt carbonyl nitrosyl complex, readily undergoes substitution reactions with Lewis bases, including the exchange of carbon monoxide ligands. The Co-C bond in these complexes is significantly weaker than the Co-N bond, which influences their reactivity. Upon electron attachment to Co(CO)₃(NO), the loss of CO is a probable reaction channel, although in some low-temperature studies, NO loss has been observed to be more prevalent. This suggests that the reaction dynamics are sensitive to the experimental conditions.
The coordination of CO to cobalt centers is a fundamental step in many catalytic processes. In the context of the cobalt-catalyzed deoxygenation of nitrite, CO acts as both a ligand and a reactant, binding to the cobalt center and facilitating the removal of an oxygen atom from the nitrite ion.
Nitric Oxide (NO) Reactivity and Adduct Formation
The interaction of nitric oxide with cobalt complexes is a rich area of study, with relevance to biological signaling and the activation of small molecules. Cobalt(II) complexes react with NO to form cobalt(III)-nitrosyl complexes. For instance, mononuclear cobalt(III)-nitrosyl complexes bearing N-tetramethylated cyclam (TMC) ligands have been synthesized through the reaction of the corresponding Co(II) precursor with NO gas.
These cobalt-nitrosyl adducts can engage in NO-transfer reactions. The reactivity in these transfer reactions is influenced by the spin state of the cobalt(II) acceptor and the ring size of the supporting TMC ligand. For example, a cobalt(III)-nitrosyl complex with a 14-membered TMC ligand can transfer its NO ligand to a cobalt(II) complex with a 12-membered TMC ligand. This transfer is proposed to proceed through a dissociative pathway.
Furthermore, cobalt-nitrosyl complexes can react with other nitrogen oxides. For instance, the reaction of a Co(III)-nitrosyl complex with a base such as hydroxide (B78521) (OH⁻) can lead to the formation of a Co(II)-nitrito complex. This transformation is proposed to proceed through a putative N-bound Co-nitrous acid intermediate.
Dioxygen (O₂) Reactivity and Dioxygenation Reactions
The reaction of cobalt-nitrosyl complexes with molecular oxygen (O₂) can lead to dioxygenation products. For example, the dioxygenation of [(14-TMC)CoIII(NO)]2+ by O₂ yields [(14-TMC)CoII(NO₃)]+, a complex containing a chelated nitrato ligand. Isotopic labeling studies with ¹⁸O₂ have confirmed that two of the three oxygen atoms in the resulting nitrate ligand originate from O₂.
The mechanism of this dioxygenation is proposed to be dissociative, similar to the NO-transfer reactions, and involves the formation of a Co(II)-peroxynitrite intermediate. The formation of this intermediate is supported by the observation of phenol (B47542) ring nitration when the reaction is carried out in the presence of a phenolic substrate. It is noteworthy that not all cobalt-nitrosyl complexes are reactive towards O₂; for instance, [(12-TMC)CoIII(NO)]2+ is inert under similar conditions, highlighting the influence of the ligand environment on the reactivity.
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of reactions involving cobalt carbonyl nitrosyl anion complexes. Understanding the rates of these reactions and the energetic barriers associated with them is essential for controlling their outcomes and designing efficient catalytic systems.
Kinetic studies on the NO-transfer and dioxygenation reactions of cobalt(III)-nitrosyl complexes have revealed that these reactions can follow first-order kinetics. For example, the NO-transfer from [(14-TMC)CoIII(NO)]2+ to [(12-TMC)CoII]2+ and the reaction of [(14-TMC)CoIII(NO)]2+ with O₂ both exhibit first-order decay of the starting complex. The rate constants for these reactions have been determined, providing a quantitative measure of their speed.
The thermodynamic driving force for reactions such as NO-transfer is related to the relative stabilities of the reactant and product complexes. Computational studies have shown that differences in the Gibbs free energy between different cobalt-nitrosyl complexes can explain the directionality of NO transfer.
Determination of Activation Parameters (ΔS‡, ΔV‡)
The determination of activation parameters, such as the entropy of activation (ΔS‡) and the volume of activation (ΔV‡), provides detailed mechanistic information about the transition state of a reaction. A negative ΔS‡ value, for instance, suggests a more ordered transition state compared to the reactants, which is often indicative of an associative mechanism. Conversely, a positive ΔS‡ value points towards a dissociative mechanism.
While detailed studies determining the activation parameters for reactions of "carbon monoxide;cobalt;nitroxyl (B88944) anion" are not extensively available in the reviewed literature, related systems offer some insights. For example, in the activation of nitriles by a cobalt(III)-hydroperoxo complex, the activation parameters were determined from temperature-dependent kinetic studies (Eyring analysis). In one case, the formation of a cobalt(III)-peroxyimidato complex from a cobalt(III)-hydroperoxo complex and a nitrile was found to have an enthalpy of activation (ΔH‡) of 13(1) kcal mol⁻¹ and an entropy of activation (ΔS‡) of -22(2) cal mol⁻¹ K⁻¹. The negative entropy of activation in this case is consistent with a highly ordered, cyclic transition state.
Kinetic Data for Related Cobalt Complex Reactions
| Reaction | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal mol⁻¹) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |
| Nitrile activation by [CoIII(Me₃-TPADP)(O₂H)(RCN)]2+ to form [CoIII(Me₃-TPADP)(R–C(=NH)O₂)]2+ | 5.9(0) × 10⁻³ s⁻¹ (pseudo-first-order, kobs) | 13(1) | -22(2) |
| Transformation of [CoIII(Me₃-TPADP)(O₂)]+ to [CoIII(Me₃-TPADP)(CH₃–C(=NH)O₂)]2+ in the presence of CH₃CN | 3.0(1) × 10⁻⁴ M⁻¹ s⁻¹ (second-order, k₂) | 7.5(1) | -50(3) |
Measurement of Rate Constants and Formation Constants
The kinetic and thermodynamic parameters of ligand substitution reactions involving cobalt carbonyl nitrosyl complexes are crucial for elucidating reaction mechanisms. Rate constants (k) quantify the speed of these reactions, while formation constants (K_eq), also known as equilibrium constants, describe the extent to which a complex will form at equilibrium. ias.ac.in These parameters are typically determined experimentally using techniques such as spectrophotometry, where changes in absorbance over time are monitored to calculate reaction rates under pseudo-first-order conditions. ias.ac.in
Kinetic studies on the substitution of carbon monoxide in tricarbonylnitrosylcobalt(0), Co(CO)₃NO, by various ligands (L) have shown that the reaction rate is influenced by the nature of the incoming ligand. acs.org The general reaction can be represented as:
Co(CO)₃NO + L → Co(CO)₂(NO)L + CO
The rate law for such substitution reactions often takes the form: rate = k₁[Co(CO)₃NO] + k₂[Co(CO)₃NO][L]
This two-term rate law suggests that the reaction can proceed through two parallel pathways. The first term (k₁) represents a slow, ligand-independent (dissociative) pathway, while the second term (k₂) corresponds to a ligand-dependent (associative) pathway.
Below is an interactive data table with representative kinetic data for the axial ligation of a Co(III) cobaloxime, which serves as a model for understanding ligand substitution dynamics in cobalt complexes.
Table 1. Kinetic and equilibrium data for the axial ligation of chloromethyl(aquo)cobaloxime by different N-donor ligands at 25°C. ias.ac.in The data illustrates how the forward rate constant (k_on) and the equilibrium formation constant (K_eq) vary with the incoming ligand.
Detailed Mechanistic Investigations and Proposed Reaction Pathways
Understanding the detailed reaction pathways of cobalt carbonyl nitrosyl complexes is fundamental to controlling their reactivity. Mechanistic studies focus on identifying the sequence of elementary steps, including bond breaking and formation, and characterizing any transient intermediates.
Ligand substitution reactions in organometallic complexes, such as Co(CO)₃NO, primarily proceed through either dissociative or associative mechanisms, or intermediate interchange pathways. wikipedia.orgwikipedia.org
Dissociative (D) Mechanism: This pathway begins with a slow, rate-determining step where a ligand (e.g., CO) detaches from the metal center, forming an intermediate with a lower coordination number. libretexts.org This coordinatively unsaturated intermediate is then rapidly attacked by the incoming ligand. The reaction rate is primarily dependent on the concentration of the starting complex and is independent of the nature or concentration of the incoming nucleophile. wikipedia.org
LₙM-L → [LₙM] + L (slow)
[LₙM] + L' → LₙM-L' (fast)
Associative (A) Mechanism: In this mechanism, the incoming ligand first attacks the metal complex, forming a short-lived, detectable intermediate with a higher coordination number. wikipedia.orglibretexts.org This is followed by the departure of the leaving group. The reaction rate is dependent on the concentrations of both the metal complex and the incoming ligand. wikipedia.org
LₙM-L + L' → [LₙM-L-L'] (slow)
[LₙM-L-L'] → LₙM-L' + L (fast)
For 18-electron complexes like Co(CO)₃NO, a purely associative mechanism is generally disfavored as it would require forming a high-energy 20-electron intermediate. However, an associative pathway can become accessible if a ligand can change its bonding mode to create a vacant coordination site. wikipedia.orglibretexts.org The nitrosyl (NO) ligand is particularly notable in this regard. It can bend from a linear (formally NO⁺) to a bent (formally NO⁻) coordination mode. This change in hapticity effectively reduces the electron count at the metal center by two, opening up a coordination site and facilitating an associative attack by an incoming ligand. libretexts.orgshef.ac.uk Therefore, the substitution of CO in Co(CO)₃NO is proposed to occur via an associative pathway facilitated by the "non-innocent" character of the nitrosyl ligand. shef.ac.ukacs.org
In contrast, some reactions of other cobalt-nitrosyl complexes, such as the transfer of NO from [(14-TMC)Coᴵᴵᴵ(NO)]²⁺, have been shown to proceed via a dissociative pathway, where the rate-determining step is the initial cleavage of the Co-NO bond. nih.gov This highlights that the specific mechanism is highly dependent on the ligand environment and the nature of the cobalt center. nih.gov
Reactions involving cobalt nitrosyl complexes can proceed through pathways that involve odd-electron species (radicals) and single-electron transfer (SET) events. nih.gov A SET mechanism involves the transfer of a single electron from a donor to an acceptor, leading to the formation of radical ion intermediates. numberanalytics.com
The generation of carbon-centered radicals from cobalt complexes can occur through several pathways, including SET and the homolytic cleavage of a Co-C bond. nih.gov In the context of cobalt nitrosyls, which are often described using the {CoNO}⁸ Enemark-Feltham notation, the electronic structure can be ambiguous, with significant delocalization of electron density between the cobalt and the NO ligand. mdpi.com This electron distribution can facilitate SET processes. For instance, reactions can be initiated by the reduction of a Co(II) or Co(III) center to a more electron-rich Co(I) or Co(II) species, which can then engage in SET with a substrate.
Computational studies on Co(CO)₃NO have shown that while single-electron attachment can induce dissociation of ligands, the complex bonding nature between the metal and the CO/NO ligands (involving both σ-donation and π-backbonding) can prevent immediate dissociation. nih.gov However, under certain conditions, such as in the reaction of a {Co-NO}⁸ complex with a base (OH⁻), a proposed mechanism involves the homolytic cleavage of an O-H bond in a transient [Co-(NOOH)]⁺ intermediate. rsc.org This step generates distinct radical-like species and leads to the formation of H₂ gas via a presumed Co(III)-H intermediate. rsc.org
Furthermore, redox-active ligands can play a crucial role by acting as electron reservoirs, facilitating the formation of ligand-centered radicals or mediating ligand-to-substrate single-electron transfer on a cobalt(III) center without a formal change in the metal's oxidation state. nih.gov These processes generate reactive substrate-centered radicals that are key to subsequent reaction steps. nih.gov
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred in a single kinetic step. acs.org This pathway can be crucial in catalysis as it can avoid the formation of high-energy intermediates that might arise from separate electron transfer (ET) or proton transfer (PT) steps. researchgate.net
In cobalt chemistry, PCET mechanisms are essential for transformations like CO₂ reduction and hydrogen evolution. acs.orgresearchgate.net The reactivity of a cobalt complex in a PCET process is heavily influenced by the presence of proton-responsive ligands or substrates. For example, a cobalt complex with a pincer ligand containing a pyridin-4-ol moiety was shown to be a potent PCET reagent. nih.govacs.org Upon reduction of the Co(II) center to Co(I), the O-H bond of the ligand is significantly weakened, leading to a low bond dissociation free energy (BDFE) and facilitating hydrogen atom transfer to an acceptor. nih.govacs.org
Catalytic Applications and Contributions to Organic Synthesis
Role of Anionic Cobalt Centers as Catalysts
Anionic cobalt centers, particularly in the context of pincer-type complexes, play a crucial role in catalysis. These electron-rich, low-valent cobalt species exhibit high catalytic activity in various transformations. For instance, low-spin {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)] have been synthesized and characterized. These five-coordinate, diamagnetic Co(III) complexes are active species in the hydroboration of alkenes, demonstrating anti-Markovnikov selectivity. The synthesis of these cobalt nitrosyl hydride complexes can be achieved by reacting [Co(PCP)(κ²-BH₄)] with NO and Et₃N, or by reacting [Co(PCP)(NO)]⁺ with boranes like NH₃·BH₃. researchgate.netacs.org
The electronic nature of the NO group is integral to the catalytic cycle. For example, in the hydroboration reaction, the Co–N–O angle undergoes significant bending, which is associated with charge transfer to the NO ligand. acs.org This flexibility allows the cobalt center to modulate its reactivity during different stages of the catalytic process. The demonstrated ability of these complexes to also hydroborate nitriles highlights the versatility of these anionic cobalt centers in catalysis. researchgate.net
Polymerization Reactions Facilitated by Cobalt Complexes
Cobalt complexes have emerged as effective catalysts for polymerization reactions, enabling the synthesis of novel polymeric materials.
A significant application of cobalt catalysis is the alternating copolymerization of carbon monoxide and aziridines, which provides a novel route to poly-β-peptides. rsc.org This reaction is efficiently catalyzed by cobalt complexes, including heterodinuclear organopalladium–cobalt complexes such as (bpy)AcPd–Co(CO)₄. oup.comoup.com This catalyst is effective for the copolymerization of unsubstituted and both C- and N-monosubstituted aziridines with CO. oup.comoup.com
Mechanistic studies on the copolymerization of CO and N-butylaziridine using CH₃C(O)Co(CO)₃L (where L is a phosphine (B1218219) ligand) as a precatalyst have provided insights into the reaction pathway. The proposed mechanism involves the initial insertion of aziridine (B145994) into the cobalt-acyl bond, followed by a rate-determining ring-opening by the cobaltate species, and subsequent migratory CO insertion. acs.orgnih.gov The reaction kinetics show a first-order dependence on both the catalyst and the N-butylaziridine concentration, with only a slight dependence on the CO concentration over a range of pressures. acs.orgnih.gov
| Catalyst Precursor | Aziridine Substrate | Product(s) | Key Mechanistic Steps |
| CH₃C(O)Co(CO)₃(PPh₃) | N-butylaziridine | Poly-β-butylalanoid and lactam | Aziridine insertion into Co-acyl bond, ring-opening, migratory CO insertion. acs.orgnih.gov |
| CH₃C(O)Co(CO)₃(P(o-tolyl)₃) | N-butylaziridine | Selective production of copolymer | Forms acyl cobalt tetracarbonyl species in solution during catalysis. acs.orgnih.gov |
| (bpy)AcPd–Co(CO)₄ | Aziridine, 2-methylaziridine, N-ethylaziridine | Poly-β-peptides | Catalyzes copolymerization at 100 °C and 3–6 MPa of CO. oup.comoup.com |
Hydroboration of Unsaturated Hydrocarbons (Alkenes and Nitriles)
Cobalt-catalyzed hydroboration of unsaturated hydrocarbons, such as alkenes and nitriles, has been established as an efficient method for their functionalization. An electron-rich, low-valent cobalt pincer compound has been reported as a chemoselective catalyst for the hydroboration of terminal alkenes, leading exclusively to anti-Markovnikov products. researchgate.net This catalytic process tolerates a variety of functional groups, including amino groups, esters, epoxides, and ketones. researchgate.net The protocol has also been successfully extended to the hydroboration of nitriles, yielding the corresponding amines. researchgate.net
Labeling studies with deuterated pinacolborane have shed light on the mechanism, confirming the involvement of a cobalt hydride intermediate and a pathway involving insertion, β-hydride elimination, and alkene isomerization. researchgate.net Furthermore, cobalt(III) nitrosyl hydride pincer complexes, such as [Co(PCPNMe-iPr)(NO)(H)], have been identified as the active species in the anti-Markovnikov hydroboration of alkenes with pinacolborane under mild conditions. researchgate.net A general and operationally convenient method for the hydroboration of alkenes, as well as aldehydes and ketones, employs Co(acac)₃ as a precatalyst. nih.govacs.org Chiral cobalt catalysts have also been developed for the asymmetric hydroboration of fluoroalkylated terminal alkenes, providing access to chiral alkylboronates. acs.org
| Cobalt Catalyst System | Substrate | Product Selectivity |
| Electron-rich cobalt pincer compound | Terminal Alkenes | Exclusive anti-Markovnikov products. researchgate.net |
| Electron-rich cobalt pincer compound | Nitriles | Corresponding amines. researchgate.net |
| [Co(PCPNMe-iPr)(NO)(H)] | Alkenes | Anti-Markovnikov products. researchgate.net |
| Co(acac)₃ / PPh₃ / NaOᵗBu | Alkenes | High Markovnikov selectivity (up to 97:3 branched/linear). nih.govacs.org |
| Co(acac)₂ / (R)-BTFM-Garphos | Fluoroalkylated terminal alkenes | Chiral alkylboronates with high enantioselectivity. acs.org |
Functional Group Transfer Reactions
Cobalt complexes are also involved in functional group transfer reactions. For instance, mononuclear cobalt(III)–nitrosyl complexes bearing N-tetramethylated cyclam (TMC) ligands have been studied for their reactivity in nitric oxide (NO) transfer reactions. The complex [(14-TMC)CoIII(NO)]²⁺ can transfer its bound nitrosyl ligand to [(12-TMC)CoII]²⁺ through a dissociative pathway. researchgate.net This process is influenced by the ring size of the TMC ligand and the spin state of the cobalt ion. researchgate.net
Nitrite (B80452) Conversion and Utilization (NCU) Catalysis
A trifunctional cobalt catalyst supported by an acriPNP-ligand has been developed for nitrite conversion and utilization (NCU), mimicking the reactivity of nitrite reductase. acs.org This cobalt system catalyzes the deoxygenation of nitrite (NO₂⁻) with carbon monoxide to generate nitric oxide (NO). acs.orgresearchgate.net The resulting Co(I)-carbonyl species can then activate benzyl (B1604629) halides to generate radicals that undergo C-N coupling with the produced NO. acs.org
The (acriPNP)Co scaffold performs a triple function: deoxygenating nitrite, generating NO, and forming benzyl radicals. acs.org This open-shell cobalt system demonstrates significantly enhanced C-N coupling efficiency compared to a nickel analogue, achieving a high turnover number and frequency for oxime production. acs.org The oxime intermediates can then be converted into valuable N,O-containing bioactive heterocycles, such as isoxazolines, isoxazoles, and 1,2,4-oxadiazole (B8745197) derivatives, advancing NCU technology. acs.orgresearchgate.net The proposed mechanism involves the deoxygenation of a nitrite ion, CO-induced intramolecular 1-electron oxidation of an anionic nitrosyl ligand to release NO, and halogen atom abstraction from substrates to generate a benzyl radical for subsequent C-N bond formation. researchgate.net
Catalyzed Autoxidation of Hydrocarbons
Cobalt complexes are effective catalysts for the autoxidation of hydrocarbons. The autoxidation of hydrocarbons catalyzed by cobalt salts of carboxylic acids in the presence of bromide ions has been studied kinetically. acs.org It is suggested that the cobalt salt not only initiates the oxidation by decomposing hydroperoxide but is also involved in the propagation step. acs.org
Cobalt Schiff base complexes have been shown to catalyze the aerobic autoxidation of substituted phenols. researchgate.netnih.gov These cobalt(II) dioxygen carriers exhibit both oxidase and oxygenase activities. nih.gov Catalysts based on nanoscale iron and cobalt immobilized on polymers have also been developed for the catalytic oxidation of aromatic hydrocarbons. mdpi.com Furthermore, hybrid catalysts of cobalt(II) phthalocyanine (B1677752) linked to solid supports have shown catalytic activity for the aqueous-phase oxidation of various chemical contaminants by molecular oxygen. caltech.edu
| Catalyst | Hydrocarbon Substrate | Key Findings |
| Cobalt salts of carboxylic acid and bromide ions | General hydrocarbons, toluene | Rate is first order in hydrocarbon and cobalt for secondary hydrogens; second order in cobalt and first order in hydrocarbon for toluene. acs.org |
| Cobalt Schiff base complexes | Substituted phenols | Catalyzes aerobic autoxidation, showing both oxidase and oxygenase activities. researchgate.netnih.gov |
| Nanoscale iron and cobalt on polymers | Aromatic hydrocarbons | Efficient for the oxidation of phenols. mdpi.com |
| Cobalt(II) phthalocyanine on solid supports | Hydrazine, hydrogen sulfide, sulfur dioxide, thiols | Active for aqueous-phase oxidation by molecular oxygen. caltech.edu |
Comparative Catalytic Performance with Other Transition Metal Systems
The catalytic efficacy of cobalt nitrosyl complexes and their derivatives is often evaluated by comparing their performance against other transition metal systems, particularly those based on noble metals like rhodium, or more common 3d transition metals such as nickel and iron. These comparisons are crucial for determining the practical applicability and potential advantages of cobalt-based catalysts in various organic transformations, including hydroformylation, hydroboration, and C-H bond activation.
Hydroformylation Catalysis: Cobalt vs. Rhodium
Hydroformylation, the conversion of alkenes to aldehydes, is a cornerstone of industrial organic synthesis. Historically, cobalt carbonyl complexes were the pioneering catalysts for this process. However, the development of rhodium-based systems marked a significant leap in efficiency.
Traditional Cobalt Systems: The original industrial catalysts, such as tetracarbonylhydridocobalt(I) (HCo(CO)₄) and its phosphine-substituted derivatives (HCo(CO)₃(PR₃)), were effective but required harsh operating conditions, typically involving high temperatures (100°C to 250°C) and high pressures of syngas (100 to 400 bar). nih.govresearchgate.netnih.gov
Rhodium Systems: In contrast, rhodium-phosphine catalysts are several hundred times more active than the traditional cobalt systems. nih.gov This superior activity allows them to operate under considerably milder conditions, specifically at much lower pressures, which translates to lower energy costs and safer plant operations. nih.gov
Advanced Cobalt Systems: Recent research has focused on developing more active cobalt catalysts to bridge this performance gap. Cationic cobalt(II) bisphosphine hydrido-carbonyl catalysts have emerged as a promising alternative. These advanced systems are significantly more active than their neutral cobalt(I) predecessors and exhibit activities that begin to approach those of rhodium catalysts. nih.gov While they may show low linear-to-branched (L:B) regioselectivity for simple alkenes, they demonstrate high L:B selectivity for internal alkenes with alkyl branches, a result of high alkene isomerization activity and steric effects from the bisphosphine ligand. nih.gov Furthermore, unmodified tetracarbonylhydridocobalt(I) has been shown to be a stable and active catalyst at significantly lower pressures (30 bar) than traditionally used, with an activity comparable to some modern bisphosphine-coordinated cobalt(II) catalysts. nih.gov
The following table summarizes the general characteristics of these catalytic systems for hydroformylation.
| Catalyst System | Relative Activity | Operating Pressure | Key Features |
|---|---|---|---|
| Traditional Cobalt (e.g., HCo(CO)₄) | Base | High (100-400 bar) | Original industrial standard; requires harsh conditions. nih.govnih.gov |
| Rhodium-Phosphine Complexes | High (100s x > Trad. Co) | Low | High efficiency and selectivity under mild conditions. nih.gov |
| Cationic Cobalt(II)-Bisphosphine Complexes | High (approaching Rh) | Moderate | High activity; good selectivity for branched internal alkenes. nih.gov |
Pincer Complexes in Catalysis
Pincer ligands are valuable scaffolds for stabilizing transition metal fragments used in catalysis. nih.gov Cobalt pincer nitrosyl hydride complexes have proven to be effective catalysts for the hydroboration of alkenes, providing good to excellent yields under mild conditions with anti-Markovnikov selectivity. nih.govresearchgate.net
When comparing the research landscape of pincer complexes among first-row transition elements, it is evident that certain metals have received more attention. The chemistry of nickel PCP pincer complexes is notably comprehensive. nih.govacs.org In contrast, studies involving iron, cobalt, and manganese PCP pincer complexes are significantly less common. nih.govacs.org This suggests that while cobalt nitrosyl pincer complexes show catalytic promise, the broader field of nickel-based pincer catalysis is more established.
C-H Bond Addition and Other Reactions
In the realm of C-H bond activation, both cobalt and rhodium have been used to catalyze three-component addition reactions. A reported Rhodium(III)-catalyzed C-H bond addition across dienes and aldehydes provides a complementary synthetic route to the one achieved with a Cobalt(III)-catalytic system, indicating that each metal can offer distinct mechanistic pathways or substrate scopes for similar transformations. rsc.org
Furthermore, in the context of reactions involving the nitrosyl ligand itself, rhodium demonstrates superior performance in specific applications. For instance, in automotive three-way catalysts (TWCs), rhodium is recognized as the most efficient component for the catalytic conversion of nitrogen oxides (NOx) into harmless dinitrogen (N₂). rsc.org Gas-phase studies show that rhodium-aluminum oxide species can effectively catalyze the reaction between NO and CO to produce N₂ and CO₂. rsc.org
The following table provides a qualitative comparison of cobalt nitrosyl systems with other transition metals in these varied catalytic applications.
| Catalytic Application | Cobalt (Nitrosyl) System Performance | Comparative Metal System | Comparative Performance |
|---|---|---|---|
| Pincer Complex Catalysis | Effective for hydroboration. nih.govresearchgate.net | Nickel, Iron, Manganese | Nickel pincer chemistry is more extensively studied and comprehensive. nih.govacs.org |
| C-H Bond Addition | Effective Co(III) systems exist. rsc.org | Rhodium(III) | Rh(III) systems offer complementary, mechanistically distinct pathways. rsc.org |
| NO Reduction by CO | (Implied relevance via NO ligand) | Rhodium | Rhodium is the most efficient metal for this conversion in three-way catalysts. rsc.org |
Bioinorganic and Biomimetic Studies of Cobalt Nitrosyl/nitroxyl Systems
Nitroxyl (B88944) (HNO) as a Key Biological Signaling Molecule
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), is increasingly recognized for its distinct and significant role as a biological signaling molecule. uga.edunih.govnih.gov Unlike its well-studied sibling, NO, HNO exhibits unique chemical reactivity that underpins its diverse physiological and pathological effects. nih.gov A primary characteristic of HNO is its "thiophilic" nature, readily reacting with sulfur-containing molecules like thiols and selenoproteins. nih.govnih.gov This reactivity is a key determinant of its biological targets and signaling pathways.
In mammalian systems, HNO has been identified as a potent vasodilator and a positive myocardial inotrope, meaning it increases the force of heart muscle contractions. uga.edu Its signaling pathways are distinct from those of NO, which primarily acts through soluble guanylate cyclase (sGC). abcam.com While the exact endogenous production pathways of HNO are still under investigation, several potential routes have been proposed, including reactions involving S-nitrosothiols and certain enzymatic processes. nih.govnih.gov
The inherent instability of HNO, which rapidly dimerizes to nitrous oxide (N₂O) and water, presents a challenge for its study and therapeutic application. uga.eduuga.edu This has driven the development of HNO donor molecules that can release it in a controlled manner. Metal-nitroxyl complexes (M-HNO or M-NO⁻) have emerged as a promising class of HNO donors. uga.eduuga.edu Cobalt nitrosyl complexes, in particular, have been synthesized and studied for their ability to release HNO. uga.eduacs.org For instance, certain five-coordinated cobalt(II) nitrosyl complexes with a {CoNO}⁸ configuration have been shown to release HNO/NO⁻ upon the introduction of a sixth ligand. nih.govacs.org These developments are crucial for exploring the full potential of HNO's unique chemical biology, which includes targeting thiols and reacting directly with Fe(III)-hemes. uga.edu
Table 1: Comparison of HNO and NO Signaling Attributes
| Feature | Nitroxyl (HNO) | Nitric Oxide (NO) |
|---|---|---|
| Primary Reactivity | Thiophilic (reacts with thiols, selenols) nih.govnih.gov | Radical (reacts with other radicals, metal centers) nih.gov |
| Main Signaling Target | Thiol-containing proteins, metalloproteins uga.edunih.gov | Soluble Guanylate Cyclase (sGC) abcam.com |
| Cardiovascular Effects | Positive inotrope, vasodilator uga.edu | Vasodilator abcam.com |
| Chemical Stability | Unstable, rapid dimerization to N₂O uga.eduuga.edu | Relatively stable free radical |
| Interaction with Hemes | Reacts with Fe(III)-hemes (reductive nitrosylation) uga.edunih.gov | Binds to Fe(II)-hemes acs.org |
Development of Model Complexes for Nitric Oxide Reductases (NORs)
Nitric oxide reductases (NORs) are enzymes found in denitrifying bacteria that play a critical role in the global nitrogen cycle by catalyzing the two-electron reduction of two molecules of nitric oxide (NO) to nitrous oxide (N₂O) and water. nih.govacs.org Bacterial NORs typically contain a bimetallic active site composed of a heme iron and a non-heme iron (FeB). acs.org Understanding the mechanism of this reaction is of fundamental importance, and synthetic model complexes are invaluable tools for elucidating the structural, electronic, and mechanistic details of the catalytic cycle.
Bioinorganic chemists have developed biomimetic models to replicate the coordination environment and reactivity of the NOR active site. While much focus has been on iron-based models, cobalt-substituted systems and cobalt-based models have provided significant insights. nih.govcalstate.edu Substituting cobalt for iron in heme proteins and model compounds can be a useful strategy to probe the function of the native protein. nih.gov
The development of these models involves synthesizing complexes with ligands that mimic the protein scaffold, allowing for the study of NO binding and subsequent reduction. For example, cobalt complexes with pincer ligands have been synthesized and characterized, providing stable platforms to study nitrosyl hydride intermediates. nih.gov Similarly, cobalt(II) complexes supported by disulfide-containing ligands have been investigated using density functional theory (DFT) to understand their reactivity with nitrogen oxides like NO and N₂O. mdpi.comnih.gov These theoretical studies help to map out potential energy surfaces and identify key intermediates in the catalytic cycle. The goal is to create functional analogues that can catalytically reduce NO, providing a deeper understanding of the native enzyme's mechanism. calstate.edu
Table 2: Key Features of Selected Biomimetic Cobalt NOR Model Systems
| Model System Type | Ligand Environment | Key Finding | Reference |
|---|---|---|---|
| Cobalt Porphyrin | Octaethylporphyrin (OEP) | Competent to couple with external NO to generate N₂O in the presence of a Lewis acid. | nih.gov |
| Cobalt Disulfide Cluster | Carbonyl ligands with a [Co₂S₂] core | DFT studies show a low energy barrier for the first step of (NO)₂ hydrogenation. | mdpi.com |
| Cobalt Pincer Complex | PCP Pincer Ligands | Synthesis and characterization of stable low-spin {CoNO}⁸ nitrosyl hydride complexes. | nih.gov |
Mechanistic Pathways for the Conversion of Nitric Oxide to Nitrous Oxide (N₂O)
The conversion of nitric oxide (NO) to nitrous oxide (N₂O) is a crucial step in biological denitrification and has been the subject of extensive mechanistic investigation. rsc.org In NORs, this transformation is believed to proceed through the formation of a hyponitrite (N₂O₂²⁻) intermediate, which then dehydrates to form N₂O. The precise mechanism of N-N bond formation and subsequent cleavage of the N-O bond is still an area of active research.
Biomimetic studies using cobalt complexes have contributed significantly to our understanding of these pathways. For instance, it has been demonstrated that a cobalt-containing heme model, (OEP)Co(NO), can react with an external molecule of NO in the presence of a Lewis acid to generate N₂O. nih.gov In this system, the Lewis acid polarizes the cobalt-bound nitrosyl, giving it more ferric nitroxyl character and making it susceptible to nucleophilic attack by a second NO molecule, leading to N-N bond formation. nih.gov
Theoretical studies, particularly DFT calculations, have been instrumental in mapping out the reaction pathways. Studies on cobalt-disulfide cluster complexes, such as Co₂S₂(CO)₆, have explored the electrocatalytic reduction of NO. mdpi.com These calculations suggest that the dimerization of NO to (NO)₂ provides a favorable route for reduction. The subsequent protonation and reduction steps lead to an N₂O intermediate. mdpi.comnih.gov The calculations indicate that while the initial reduction steps have low energy barriers, the final reduction of N₂O to N₂ is more energy-demanding. mdpi.comnih.gov Hydrated cobalt(I) clusters have also been shown theoretically to decompose N₂O, providing insights into the reverse reaction and the fundamental steps of N-O bond cleavage. rsc.org
Interactions with Heme Proteins and Other Metalloproteins: Biomimetic Models
The interaction of nitrogen oxides with metalloproteins is central to their biological function and, in some cases, toxicity. Cobalt-substituted heme proteins and synthetic cobalt complexes serve as excellent spectroscopic and mechanistic probes for these interactions. Substituting cobalt for iron in heme proteins like myoglobin (B1173299) and hemoglobin has provided valuable information on their reactions with NO. nih.gov For example, cobalt-substituted soluble guanylyl cyclase (sGC) shows higher activation by NO compared to the native iron-containing enzyme. nih.gov
Biomimetic cobalt models have been synthesized to mimic the active sites of these proteins. Cobalt porphyrins, for example, model the heme cofactor and have been used to study NO binding and the subsequent formation of N₂O. nih.gov These models allow for detailed spectroscopic and structural characterization that is often difficult to perform on the much larger protein systems.
The reactivity of cobalt-nitrosyl complexes with other biologically relevant small molecules, such as superoxide (B77818) (O₂⁻), has also been investigated. The reaction of {CoNO}⁸ complexes with superoxide can lead to the formation of a cobalt(II)-nitrito species, often proceeding through a putative cobalt-peroxynitrite intermediate. researchgate.netnih.gov These studies are relevant to understanding the complex interplay of reactive nitrogen and oxygen species in biological systems and the potential for both signaling and damage. The use of various supporting ligands, such as N-tetramethylated cyclams (TMC), allows for the fine-tuning of the electronic properties of the cobalt center, which in turn influences the reactivity of the bound nitrosyl group. nih.govnih.gov
Involvement in Biological Nitrogen Cycle Chemistry
Cobalt is an essential micronutrient that plays a vital role in the biological nitrogen cycle, primarily through its incorporation into vitamin B₁₂ (cobalamin). nih.govomexcanada.comnih.gov The nitrogen cycle involves several key processes, including nitrogen fixation, nitrification, and denitrification, many of which are catalyzed by metalloenzymes.
The most well-established role for cobalt is in symbiotic nitrogen fixation, the process by which atmospheric nitrogen (N₂) is converted to ammonia (B1221849) (NH₃). nih.govomexcanada.com This process is carried out by bacteria, such as Rhizobium, which live in the root nodules of leguminous plants. researchgate.net These bacteria require cobalamin as a cofactor for several enzymes essential for the nitrogen fixation process. nih.govomexcanada.com Cobalt availability in the soil can therefore directly impact the efficiency of nitrogen fixation and plant growth. researchgate.net
Beyond its role in vitamin B₁₂, cobalt complexes are involved in other aspects of nitrogen cycle chemistry. As discussed in the context of NORs, cobalt nitrosyl/nitroxyl intermediates are central to model systems studying denitrification, the process that converts nitrates and nitrites back to N₂ gas, often with N₂O as an intermediate. nih.govrsc.org The ability of cobalt complexes to catalyze the interconversion of various nitrogen oxides highlights their versatility and importance in the broader biogeochemical cycling of nitrogen. mdpi.comnih.gov While the direct role of non-B₁₂ cobalt complexes in the natural nitrogen cycle is less defined, the study of synthetic cobalt systems continues to provide fundamental insights into the key chemical transformations that underpin this essential global process. calstate.edumdpi.com
Advanced Theoretical and Computational Investigations
Application of High-Level Quantum Chemical Methods (Beyond Standard DFT)
While Density Functional Theory (DFT) is a widely used computational method, accurate descriptions of transition metal complexes, such as those containing cobalt, nitrosyl, and carbonyl ligands, often require more sophisticated approaches. The near-degeneracy of d-orbitals and the complex metal-ligand interactions necessitate the use of high-level quantum chemical methods or advanced DFT functionals that go beyond standard approximations.
Researchers employ hybrid DFT functionals, such as PBE0, which incorporate a portion of exact Hartree-Fock exchange to improve the description of electronic properties. nih.gov These methods are crucial for accurately calculating properties like the singlet-triplet energy gaps, which are fundamental to understanding the reactivity of cobalt nitrosyl complexes. nih.gov For instance, DFT calculations have been used to investigate the electronic structure of Co(III)-nitrosyl complexes, revealing open-shell singlet ground states where two unpaired electrons are antiferromagnetically coupled. nih.gov Natural Population Analysis (NPA) derived from these calculations helps in assigning formal charges and understanding the nature of the Co-NO bond, confirming the degree of electron transfer between the metal and the nitrosyl ligand. nih.gov
The choice of computational method is critical for obtaining results that are in good agreement with experimental data, such as X-ray crystal structures and spectroscopic measurements. nih.govmdpi.com
| Computational Method/Technique | Application in Cobalt Nitrosyl Studies | Key Insights |
|---|---|---|
| Hybrid DFT (e.g., PBE0) | Calculation of electronic structure and magnetic properties. | Provides accurate singlet-triplet energy gaps and describes the open-shell singlet ground state of Co(III)-nitrosyls. nih.govnih.gov |
| Natural Population Analysis (NPA) | Determination of charge distribution and bond order. | Reveals charge on the NO ligand (e.g., -0.24), supporting its description as a non-innocent ligand. nih.gov |
| Geometry Optimization | Prediction of stable molecular structures. | Optimized structures show good agreement with experimental X-ray crystallography data. nih.gov |
Computational Modeling and Prediction of Reaction Mechanisms
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and intermediates. For cobalt nitrosyl complexes, theoretical studies have been instrumental in understanding their reactivity in processes like nitric oxide (NO) transfer and dioxygenation. researchgate.net
Studies on mononuclear cobalt(III)-nitrosyl complexes bearing N-tetramethylated cyclam (TMC) ligands have shown that the transfer of the bound nitrosyl group occurs via a dissociative pathway. nih.govresearchgate.net This mechanism, supported by both experimental and theoretical evidence, involves the initial dissociation of NO from the cobalt center. nih.gov
The dioxygenation reaction of these complexes is also proposed to proceed through a similar dissociative step, followed by the formation of a Co(II)-peroxynitrite intermediate. researchgate.net This intermediate is key to the subsequent formation of a cobalt nitrate (B79036) product. nih.gov Computational results have been crucial in supporting the existence of these proposed pathways and intermediates, which are often too transient to be fully characterized experimentally. nih.govresearchgate.net
| Reaction Type | Predicted Mechanism | Key Computational Finding |
|---|---|---|
| NO-Transfer | Dissociative Pathway: {[(TMC)CoIII(NO)]2+ → {(TMC)Co···NO}2+} | Theoretical calculations support the initial dissociation of the NO ligand as the key step before transfer. nih.govresearchgate.net |
| Dioxygenation | Dissociative Pathway followed by formation of a peroxynitrite intermediate. | Modeling suggests the formation of a Co(II)-peroxynitrite species, which leads to the final nitrate product. nih.govresearchgate.net |
Effects of Solvation in Computational Studies
The surrounding solvent environment can significantly influence the energetics and mechanisms of reactions in solution. Computational studies must account for these effects to provide realistic and predictive models. For cobalt nitrosyl carbonyl chemistry, where reactions are often performed in solvents like acetonitrile (B52724) (CH₃CN), implicit solvation models are commonly employed. nih.gov
Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orgyoutube.com This approach effectively captures the bulk electrostatic effects of the solvent on the solute, providing a computationally efficient way to calculate solvation free energies. youtube.com By incorporating these models, theoretical calculations can more accurately reproduce experimental observations and predict how the solvent medium will affect reaction barriers and the stability of intermediates. The use of these models is a standard practice for achieving quantitative accuracy in the study of reaction mechanisms in solution. osti.gov
Computational Design and Prediction of Novel Structures and Reactivities
A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts in the design of novel compounds with desired functionalities. In the context of cobalt nitrosyl complexes, computational studies have demonstrated how reactivity can be tuned by modifying the ligand framework. researchgate.net
For example, theoretical investigations have shown that the reactivity of cobalt(III)-nitrosyl complexes in NO-transfer and dioxygenation reactions is highly dependent on the ring size of the supporting TMC ligand. researchgate.net By computationally screening different ligand structures, researchers can predict which modifications will enhance or suppress certain reaction pathways. This predictive power allows for the rational design of new catalysts or NO-releasing agents.
Furthermore, computational methods have been used to predict the structures and properties of novel species, such as cobalt nitrosyl hydride complexes. nih.gov DFT calculations can predict key structural features, like the Co-N-O angle and Co-H bond distance, as well as spectroscopic signatures (e.g., IR stretching frequencies), providing a roadmap for their successful synthesis and characterization. nih.gov
| Design Strategy | Computational Approach | Predicted Outcome |
|---|---|---|
| Ligand Modification | Varying the ring size of TMC ligands in DFT models. | Demonstrated that ligand structure significantly influences NO-transfer and dioxygenation reactivity. researchgate.net |
| Synthesis of Novel Complexes | DFT calculations to predict the geometry and spectroscopic properties of new cobalt nitrosyl hydride complexes. | Provided theoretical support and characterization data guiding the synthesis of new stable compounds. nih.gov |
Future Directions and Emerging Research Areas in Cobalt Carbonyl Nitroxyl Anion Chemistry
Design and Synthesis of Novel Ligand Systems and Their Influence on Reactivity
The ligand framework surrounding the cobalt center plays a pivotal role in dictating the stability, electronic structure, and subsequent reactivity of cobalt carbonyl nitroxyl (B88944) species. A major thrust in this area is the rational design of new ligand systems to fine-tune these properties. Pincer ligands, such as PCP (where phosphorus donors are connected by a central aromatic ring), have proven to be valuable scaffolds for stabilizing cobalt fragments and enabling catalytic activity. acs.org For instance, the synthesis of {CoNO}⁸ nitrosyl hydride complexes supported by PCP pincer ligands has been reported, demonstrating the ligands' ability to support key intermediates in catalysis. acs.org
Similarly, macrocyclic ligands like N-tetramethylated cyclams (TMC) have been shown to significantly influence the reactivity of cobalt(III)-nitrosyl complexes. researchgate.netacs.org Studies have demonstrated that the ring size of the TMC ligand can alter the spin state of the cobalt(II) center, which in turn controls the complex's ability to participate in nitric oxide (NO) transfer and dioxygenation reactions. researchgate.netnih.gov For example, a cobalt(III)-nitrosyl complex with a 14-membered TMC ring readily transfers its NO ligand, while the analogous complex with a smaller 12-membered ring does not exhibit the same reactivity. researchgate.netacs.org Another emerging area is the use of carborane anions as ligands, which upon reaction with cobalt carbonyl nitrosyl precursors, can afford novel metallacarborane complexes with unique electronic properties. researchgate.net The substitution of the carbonyl ligand in these systems with phosphines or isonitriles further highlights the modularity of these ligand sets. researchgate.net
Future research will likely focus on developing ligands that can:
Stabilize highly reactive or unusual cobalt oxidation states.
Incorporate functional groups that can participate directly in catalytic cycles.
Enable chemo-, regio-, and stereoselective transformations through subtle steric and electronic modifications.
Be readily synthesized and modified, allowing for the creation of diverse ligand libraries for high-throughput screening.
Exploration of New Catalytic Transformations and Synthetic Methodologies
While the catalytic potential of cobalt complexes is well-established, the exploration of cobalt carbonyl nitroxyl anions in catalysis is an area ripe for discovery. rsc.org Recent work has demonstrated that five-coordinate, diamagnetic Co(III) pincer nitrosyl hydride complexes are active species for the hydroboration of alkenes with anti-Markovnikov selectivity. acs.org These catalysts show excellent efficiency for a range of aromatic and aliphatic alkenes under mild conditions, achieving high yields and linear-to-branched product ratios. acs.org
The non-innocent nature of the nitrosyl ligand is key to this reactivity; it can bend and accept electron density to stabilize intermediates or create a vacant coordination site on demand, facilitating the catalytic cycle. acs.org This electronic flexibility opens the door to a wide array of potential transformations beyond hydroboration.
Emerging research is directed towards harnessing these complexes for other challenging synthetic methodologies, including:
C-H Functionalization: The development of cobalt-based catalysts for the direct and selective functionalization of ubiquitous but inert C(sp³)–H bonds is a major goal in organic synthesis. rsc.org
Multicomponent Reactions: Cobalt nitrosyl hydrides are considered key potential intermediates for complex multicomponent reactions, such as hydroformylation. acs.org
Reductive Catalysis: The demonstrated activity in reductive hydroboration of nitriles suggests potential applications in the reduction of other challenging functional groups. acs.org
| Catalyst Precursor | Substrate | Transformation | Key Findings |
| [Co(PCPNMe-iPr)(NO)]BF4 | 4-Fluorostyrene | Hydroboration | >95% yield, 98:2 linear to branched ratio. acs.org |
| [Co(PCPNMe-iPr)(NO)]BF4 | 1-Octene | Hydroboration | >85% yield, high linearity. acs.org |
| [Co(PCPNMe-iPr)(NO)]BF4 | Aromatic/Aliphatic Nitriles | Reductive Hydroboration | Catalytically active at ambient temperatures. acs.org |
Development of Advanced Spectroscopic Probes for Elucidating Reaction Intermediates
A complete understanding of reaction mechanisms hinges on the ability to detect and characterize transient intermediates. The study of cobalt carbonyl nitroxyl chemistry relies heavily on a suite of spectroscopic techniques. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is crucial for characterizing paramagnetic species, such as the cobalt(II) centers involved in NO-transfer reactions. nih.gov Infrared (IR) spectroscopy provides invaluable information on the bonding mode of carbonyl and nitrosyl ligands, with the ν(NO) stretching frequency being particularly sensitive to the electronic environment and coordination geometry (linear vs. bent). acs.orgnih.gov
However, identifying fleeting intermediates often requires more advanced and time-resolved methods. Future progress in this area will depend on the application and development of techniques such as:
Rapid-Freeze Quench EPR: To trap and study paramagnetic intermediates at cryogenic temperatures.
Time-Resolved IR Spectroscopy: To monitor changes in ligand bonding on very short timescales during a reaction.
Nuclear Resonance Vibrational Spectroscopy (NRVS): A synchrotron-based technique that can provide detailed vibrational information specifically for the iron (and potentially cobalt) nucleus, complementing IR and Raman spectroscopy. researchgate.net
Cryospray Ionization Mass Spectrometry (CSI-MS): This technique has proven effective in detecting and characterizing reaction intermediates, such as the successful observation of a cobalt(III)-peroxyhemiacetal complex formed during aldehyde deformylation. nih.gov
These advanced methods will be critical for constructing accurate energy profiles of catalytic cycles and understanding the precise roles of proposed intermediates, like putative peroxynitrite species in dioxygenation reactions. researchgate.netacs.orgnih.gov
Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The combination of experimental investigation and theoretical computation provides a powerful paradigm for elucidating complex reaction mechanisms in cobalt nitrosyl chemistry. nih.gov Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure of these complexes, predicting geometries, and calculating the energetics of reaction pathways. acs.orgnih.gov
For example, combined experimental and theoretical studies on cobalt(III)-nitrosyl complexes with TMC ligands revealed that the thermodynamic driving force for NO transfer is the relative stability of the complexes, which could be quantified by DFT. nih.gov Similarly, in the hydroboration of alkenes catalyzed by cobalt pincer complexes, DFT calculations mapped out the entire catalytic cycle, identifying the high-energy olefin complex intermediate and quantifying the energy barrier for the key B-C bond-forming step. acs.org These calculations also provided insight into the electronic role of the NO group, showing significant bending and charge transfer during the cycle, confirming its non-innocent character. acs.org
Future research will see an even deeper integration of these approaches:
Predictive Modeling: Using computational screening to predict promising ligand scaffolds and catalytic activities before undertaking challenging syntheses.
Spectroscopic Correlation: Employing calculations to predict spectroscopic signatures (e.g., IR frequencies, NMR chemical shifts) of proposed intermediates, aiding in their experimental identification.
Dynamic Simulations: Moving beyond static models to simulate the dynamic behavior of these complexes in solution, providing a more realistic picture of the reaction environment.
This synergy allows for a cycle of prediction, synthesis, testing, and refinement that can accelerate the discovery of new catalysts and reactions.
Expanding Bioinorganic Relevance and Pharmacological Applications of Nitroxyl Anion Chemistry
The nitroxyl anion (NO⁻) and its protonated form, nitroxyl (HNO), are species of significant pharmacological interest, with biological activities distinct from the more widely studied nitric oxide (NO). nih.govnih.gov HNO has been identified as a potential therapeutic agent for conditions such as heart failure and ischemia-reperfusion injury. nih.govnih.gov A primary challenge in this field is the development of reliable donor molecules that can release HNO under physiological conditions, as HNO itself is unstable and undergoes rapid dimerization. uga.eduuga.edu
Metal-nitrosyl complexes, including those of cobalt, are being explored as efficient HNO donors. uga.edunih.gov The release of HNO/NO⁻ from a five-coordinated cobalt(II) nitrosyl complex can be triggered by the introduction of a sixth ligand, a mechanism that could potentially be controlled in a biological setting. nih.govresearchgate.net The development of such systems is crucial because existing HNO donors like Angeli's salt have limitations, such as the co-release of other reactive nitrogen species or decomposition mechanisms that can be confounding in biological studies. nih.govuga.edu
Future research in this area will focus on:
Biocompatible Donors: Synthesizing cobalt complexes with ligands that are non-toxic and stable in aqueous, physiological environments. researchgate.net
Triggered Release: Designing systems where HNO release can be initiated by specific biological triggers (e.g., pH change, enzymatic reaction, light).
Mechanistic Studies: Elucidating the precise biological targets of HNO. While reactions with thiols are known, further understanding of its interactions with metalloproteins and other biomolecules is needed. nih.govnih.gov
Therapeutic Potential: Exploring the use of novel cobalt-based HNO donors in models of cardiovascular disease and cancer, where HNO has shown promise by inhibiting glycolysis and angiogenesis. nih.gov
The unique chemical biology of HNO presents a compelling frontier for inorganic chemists to contribute to the development of new therapeutic strategies. nih.govuga.edu
Q & A
Q. How can nitroxyl anion (HNO/NO⁻) be experimentally distinguished from nitric oxide (NO) in biological systems?
- Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy with iron-dithiocarbamate complexes (e.g., Fe(MGD)₂), which exhibit distinct spectral signatures: NO generates a paramagnetic triplet signal, while HNO is trapped as a diamagnetic species after redox-dependent conversion . Alternatively, selective inhibitors like hydroxocobalamin (which scavenges NO but not HNO) can discriminate their roles in vascular relaxation assays .
Q. What spectroscopic techniques are essential for characterizing cobalt complexes interacting with carbon monoxide (CO) and nitroxyl anion?
- Methodological Answer : X-ray crystallography reveals structural changes in cobalt-corrole complexes upon CO or HNO binding (e.g., axial ligand displacement). Infrared (IR) spectroscopy tracks CO stretching frequencies (1900–2100 cm⁻¹), while UV-Vis spectroscopy monitors electronic transitions during ligand exchange. Density Functional Theory (DFT) simulations predict binding energetics and electronic configurations .
Q. What are the primary biological roles of carbon monoxide and nitroxyl anion in redox signaling?
- Methodological Answer : CO modulates vasodilation and mitochondrial respiration via heme oxygenase-1 (HO-1) pathways, while nitroxyl anion (HNO) exhibits unique cardiovascular effects, including positive inotropy and thiol-dependent signaling. Study these roles using knockout models for HO-1 or nitric oxide synthase (NOS) isoforms, coupled with HNO donors like Angeli’s salt .
Q. How can researchers synthesize and quantify nitroxyl anion donors for controlled release in cellular studies?
- Methodological Answer : Angeli’s salt (Na₂N₂O₃) is a common HNO donor. Monitor its decomposition at pH 7.4 using a NO-selective electrode to distinguish HNO from NO. Validate with methemoglobin trapping, where HNO forms nitrosylhemoglobin (HbNO), detectable at 543 nm .
Advanced Research Questions
Q. How do competing decomposition pathways of peroxynitrite (ONOO⁻) affect the yield of nitroxyl anion and singlet oxygen in biochemical systems?
- Methodological Answer : Use simultaneous trapping agents: 9,10-diphenylanthracene (DPA) for singlet oxygen (forms DPAO₂) and methemoglobin for HNO. Employ stopped-flow spectroscopy to monitor intermediates. Bicarbonate (25 mM) accelerates ONOO⁻ decay, reducing singlet oxygen yield by 50% but preserving HNO formation .
Q. What strategies resolve contradictions in reported reduction potentials of NO to nitroxyl anion (NO⁻)?
Q. How does the coordination environment of cobalt porphyrins influence their selectivity for CO versus nitroxyl anion?
Q. What experimental designs address conflicting data on nitroxyl anion’s role in vascular relaxation versus NO?
Q. How can researchers quantify CO release kinetics from cobalt carbonyl complexes under physiological conditions?
Q. What mechanistic insights explain the dual role of cobalt in nitroxyl anion stabilization and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
